Product packaging for Osmium(Cat. No.:CAS No. 7440-04-2)

Osmium

Cat. No.: B1217980
CAS No.: 7440-04-2
M. Wt: 190.2 g/mol
InChI Key: SYQBFIAQOQZEGI-UHFFFAOYSA-N
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Description

Osmium is a lustrous, bluish-white transition metal with atomic number 76, renowned for being the densest stable element . It is a hard, brittle member of the platinum group metals (PGMs) and is highly resistant to corrosion . This element is primarily obtained as a by-product of nickel and platinum refining . Its exceptional density, high melting point (3033°C), and remarkable hardness make it valuable for creating extremely durable alloys . These alloys have historically been used in applications requiring high wear-resistance, such as electrical contacts, instrument pivots, and fountain pen nibs . In industrial and materials science research, this compound is critical for developing hard, corrosion-resistant alloys and for use in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to create thin films in microelectronic devices . Its compounds, particularly this compound tetroxide (OsO₄), are indispensable reagents. This compound tetroxide is widely used as a staining agent in electron microscopy for lipid fixation and to provide high-contrast imaging of biological tissues . It also serves as a versatile catalyst and oxidizing agent in organic synthesis . For instance, recent research demonstrates the use of this compound(VIII) as an efficient catalyst for the oxidative degradation of pharmaceuticals like paracetamol in aqueous solutions, which is relevant for environmental remediation studies . A rapidly growing application is in the semiconductor industry, where high-purity this compound tetroxide is used in precursors for atomic layer deposition to create conductive films in advanced memory devices . Furthermore, organometallic this compound complexes are emerging as promising candidates in medicinal chemistry and anticancer research . Studies show that arene-osmium complexes can exhibit potent cytotoxicity and combat cancer through unique mechanisms, such as disrupting microtubule dynamics and inducing mitophagy, presenting a potential alternative to platinum-based therapies . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or human consumption purposes. All safety data sheets (SDS) and handling protocols for these materials, especially this compound tetroxide, which is highly toxic and volatile, must be strictly followed .

Structure

2D Structure

Chemical Structure Depiction
molecular formula Os B1217980 Osmium CAS No. 7440-04-2

Properties

IUPAC Name

osmium
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InChI

InChI=1S/Os
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InChI Key

SYQBFIAQOQZEGI-UHFFFAOYSA-N
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Canonical SMILES

[Os]
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Molecular Formula

Os
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DSSTOX Substance ID

DTXSID5064679
Record name Osmium
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Molecular Weight

190.2 g/mol
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Physical Description

Bluish-white lustrous solid; [Merck Index] Greyish or bluish-white metal or powder; [MSDSonline]
Record name Osmium
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Boiling Point

5012 °C
Record name OSMIUM, ELEMENTAL
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Solubility

Insoluble in acids and aqua regia; attacked by fused alkalis
Record name OSMIUM, ELEMENTAL
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Density

22.59 g/cu cm
Record name OSMIUM, ELEMENTAL
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Vapor Pressure

1.8 Pa (mm Hg) at 3050 °C
Record name OSMIUM, ELEMENTAL
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Color/Form

Blue-white metal, Hard white metal

CAS No.

7440-04-2
Record name Osmium
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Melting Point

3033 °C, Osmium has the highest specific gravity and melting point of the platinum group metals; metallurgically unworkable
Record name OSMIUM, ELEMENTAL
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Sophisticated Synthetic Methodologies for Osmium Compounds

Nanoscale Synthesis of Osmium Materials

Thin Film Deposition Techniques (e.g., Atomic Layer Deposition, Magnetron Sputtering)

Thin film deposition techniques are crucial for creating precise layers of this compound-containing materials on various substrates, enabling their use in microelectronics, protective coatings, and catalytic surfaces. Two prominent methods are Atomic Layer Deposition (ALD) and Magnetron Sputtering.

Atomic Layer Deposition (ALD) is a chemical vapor deposition (CVD) variant that allows for the growth of thin films with atomic-level precision through sequential, self-limiting gas-phase chemical processes. iuvsta.org This technique involves introducing precursor gases into a vacuum chamber in alternating pulses, ensuring that only a single layer of material is deposited during each cycle. iuvsta.org The growth of this compound thin films and nanoparticles by ALD has been reported, typically utilizing precursors such as osmocene and molecular oxygen at temperatures between 325 and 375 °C. researchgate.net Films grown by this method have been shown to consist solely of metallic this compound, with low impurity levels of oxygen, carbon, and hydrogen. researchgate.net The long nucleation delay observed in the ALD process for this compound facilitates the controlled deposition of either thin films or nanoparticles. researchgate.net

Magnetron Sputtering is a physical vapor deposition (PVD) technique that uses a gaseous plasma and magnetic fields to deposit thin films. agc-plasma.com In this process, ions from a glow discharge, typically argon, are accelerated towards a target material (cathode), causing atoms to be ejected from the target surface (sputtering). iuvsta.orgagc-plasma.com These ejected atoms then condense on a substrate to form a thin film. iuvsta.orgagc-plasma.com Magnetron sputtering is widely used for depositing conductive materials and offers stable deposition rates. agc-plasma.com It has been reported for the preparation of this compound films. europa.euacs.org Combining magnetron sputtering with other techniques like ALD can enable the fabrication of complex, multilayered structures with enhanced functionality. agc-plasma.com

Green Chemistry Principles in this compound Nanomaterial Preparation

The application of green chemistry principles in the synthesis of this compound nanomaterials is gaining importance to minimize environmental impact and enhance safety. Traditional wet-chemical synthesis of nanomaterials often involves the use of large amounts of solvents and can generate significant waste. acs.orgosti.gov

Researchers are exploring alternative approaches to synthesize this compound nanoparticles that align with green chemistry principles. One such approach involves using miniaturized reaction vessels, such as glass tubes designed for NMR analysis, as reactors. acs.orgosti.gov This method requires less solvent and energy, generates less waste, provides safer conditions, and is less prone to contamination. acs.orgosti.gov This miniaturized setup has been demonstrated for the synthesis of various nanoparticles, including this compound nanoparticles. acs.orgosti.gov For instance, small-sized this compound nanoparticles, approximately 1.6 ± 0.4 nm in diameter, were obtained using a surfactant-free approach from a mixture of OsCl₃ in methanol/water. nih.gov While this compound is not an earth-abundant element, the development of more sustainable synthesis methods for this compound nanoparticles is relevant for applications in sustainable energy conversion systems. nih.gov

Another example involves the in situ preparation of this compound nanoparticles on polypropylene (B1209903) hollow fiber membranes. nih.gov This method utilizes the reduction of this compound tetroxide (OsO₄) dissolved in tert-butyl alcohol by molecular hydrogen at room temperature. nih.gov This approach offers a potential means of recovering this compound, especially for catalytic applications where this compound is known for its selectivity and specificity. nih.gov The use of OsO₄, however, highlights the need for careful handling due to its toxicity. europa.eu

Novel Precursor Design and Reactivity for this compound Compound Formation

The design and synthesis of novel this compound precursors are critical for developing new synthetic routes and accessing this compound compounds with tailored properties. The reactivity of these precursors dictates the reaction conditions and the nature of the resulting this compound complexes and materials.

The synthesis of cyclometalated this compound complexes, for example, often requires specific precursors and conditions due to the relative inertness of this compound compared to other transition metals like ruthenium. mdpi.com Reactions may involve electrophilic activation, transmetalation, and oxidative addition, frequently coupled with C-H bond activation. mdpi.com Complexes such as [OsBr₂(PPh₃)₃] and [Et₄N]₂[OsCl₆] have been employed as precursors for the synthesis of osmacycles. mdpi.com The reaction of [Et₄N]₂[OsCl₆] with certain diphosphine ligands in the presence of a base can lead to the formation of pincer complexes. mdpi.com

Novel precursors have also been developed for the synthesis of specific this compound compounds. For instance, air-stable this compound(IV) tetraaryl complexes can be prepared in good yields from novel tetra-n-octylammonium hexahaloosmate(IV) precursors, (Oct₄N)₂[OsX₆] (X = Cl, Br). chemrxiv.org This route offers an improvement over previous methods that used OsO₄ and often resulted in lower yields and the formation of undesirable side products. chemrxiv.org Using (Oct₄N)₂[OsBr₆] has facilitated the synthesis of previously inaccessible complexes like Os(mesityl)₄. chemrxiv.org

The reactivity of this compound precursors can also be explored for the formation of novel organometallic polymers and complexes with unique properties. An organometallic polymer of this compound(0), [Os⁰(bpy)(CO)₂]n (bpy = 2,2′-bipyridine), has been prepared as a thin film by the electrochemical reduction of the mononuclear precursor trans(Cl)-[Osᴵᴵ(bpy)(CO)₂Cl₂]. researchgate.net This polymer has shown potential as an electrocatalyst. researchgate.net

Furthermore, the synthesis and reactivity of this compound complexes with unusual ligands are being investigated. A novel this compound(III) aminoguanidine (B1677879) complex, mer-[Os{NHC(NH₂)(NHNH₂)}(L)(CN)₃]⁻ (HL = 2-(2-hydroxyphenyl)benzoxazole), has been synthesized and its reactivity with various oxidants studied. rsc.org The oxidation products depend on the oxidant used, leading to the formation of this compound(III) formamidine, nitrosyl, or nitrido complexes. rsc.org

The development of novel precursors and the understanding of their reactivity are essential for advancing the synthesis of a wide range of this compound compounds with diverse structures and potential applications.

Fundamental Coordination Chemistry of Osmium

Electronic Structure and Bonding in Osmium Complexes

The electronic structure of this compound in its complexes is central to understanding their behavior. The interaction between the metal's d-orbitals and ligand orbitals leads to the splitting of these energy levels, a phenomenon described by ligand field theory.

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure of transition metal complexes by considering the interaction between the metal d-orbitals and the surrounding ligands. numberanalytics.comfiveable.menumberanalytics.comlibretexts.org In the presence of a ligand field, the degeneracy of the five d-orbitals is lifted, and they split into different energy levels. The pattern and magnitude of this splitting depend on the geometry of the complex and the nature of the ligands. numberanalytics.comfiveable.menumberanalytics.comlibretexts.org

For octahedral complexes, the d-orbitals split into a lower-energy set of three orbitals (t₂g: dxy, dxz, dyz) and a higher-energy set of two orbitals (eg: dz², dx²-y²). numberanalytics.comnumberanalytics.com The energy difference between these sets is denoted as the ligand field splitting energy (Δo). In tetrahedral complexes, the splitting pattern is inverted, with the e orbitals lower in energy and the t₂ orbitals higher in energy (Δt). numberanalytics.comdacollege.org The magnitude of Δt is generally smaller than Δo for the same metal and ligands, typically around 4/9 Δo. libretexts.org Square planar complexes exhibit a more complex splitting pattern. dacollege.org

The magnitude of the ligand field splitting energy (Δ) is influenced by several factors, including the nature of the ligands (as described by the spectrochemical series), the charge and size of the metal ion, and the principal quantum number of the metal's d-orbitals. numberanalytics.comfiveable.melibretexts.org Third-row transition metals like this compound generally exhibit larger ligand field splitting energies compared to their first- and second-row counterparts due to stronger metal-ligand interactions and more diffuse d-orbitals.

Metal-ligand bonding in this compound complexes involves both electrostatic and covalent contributions. While Crystal Field Theory (CFT) initially treated interactions as purely electrostatic, LFT incorporates covalent aspects through the consideration of orbital overlap between metal d-orbitals and ligand orbitals. fiveable.melibretexts.orgdacollege.orgliverpool.ac.uk

Covalency plays a significant role in this compound complexes, particularly with ligands capable of π-bonding. This can lead to charge transfer transitions, where electron density is shifted between the metal and the ligands. Metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands are often observed in the electronic spectra of this compound complexes and contribute to their optical properties. scilit.comchemrxiv.orgacs.orgnih.gov Research has shown that the nature of the metal-ligand bond can have both covalent and electrostatic contributions, with their relative importance varying depending on the specific metal and ligand. doi.org Studies on this compound silylyne complexes, for instance, suggest strong π interactions contributing to the metal-silicon bond, indicating significant covalency. scispace.com

Intervalence charge transfer (ICT) can also occur in mixed-valence this compound complexes, where electrons are transferred between metal centers in different oxidation states. chemrxiv.orgacs.orgnih.gov This is particularly relevant in polynuclear this compound systems.

The oxidation state of this compound profoundly affects its electronic configuration and, consequently, the properties of its complexes. The neutral this compound atom has a [Xe] 4f¹⁴ 5d⁶ 6s² configuration. testbook.combrainly.comrsc.org When this compound forms cations, it typically loses the 6s electrons before the 5d electrons. brainly.com

Os(II) (d⁶): Complexes like [Os(bpy)₃]²⁺ (bpy = 2,2'-bipyridine) feature Os(II) with a d⁶ configuration. These complexes are often low-spin due to the large ligand field splitting in third-row transition metals, resulting in diamagnetic species.

Os(III) (d⁵): Os(III) complexes, such as in the [Os(H₂O)₆]³⁺ ion, have a d⁵ configuration. brainly.com Depending on the ligand field strength, these can be high-spin or low-spin. Low-spin Os(III) complexes (t₂g⁵) are paramagnetic with one unpaired electron.

Os(IV) (d⁴): Os(IV) complexes, like K₂[OsCl₆], are common and have a d⁴ configuration. americanelements.comsigmaaldrich.comsigmaaldrich.com The electronic configuration in the ligand field will depend on whether it is high or low spin.

Os(VI) (d²): Os(VI) is found in complexes such as potassium osmate(VI) dihydrate, K₂[OsO₂(OH)₄], which contains the trans-[OsO₂]²⁺ group. wikipedia.orgsoton.ac.uk This is a d² system.

Os(VIII) (d⁰): Os(VIII) is most famously represented by this compound tetroxide (OsO₄), where this compound is in a d⁰ configuration. britannica.comwikipedia.orgfishersci.fiamericanelements.comwikidata.orgfishersci.ptwasteless.bio This high oxidation state is stabilized by strong π-donating ligands like oxide. OsO₄ is a volatile, highly oxidizing compound. wikipedia.orgwasteless.bionptel.ac.in

The stability of higher oxidation states increases down Group 8, making Os(VIII) more accessible and stable than Fe(VIII). quora.comliverpool.ac.uk This is attributed to factors such as lower ionization energies and more effective metal-ligand π-bonding for the heavier elements. quora.com

Redox Chemistry and Electrochemical Properties of this compound Systems

This compound complexes exhibit rich redox chemistry, undergoing electron transfer reactions that are crucial in various applications, including catalysis and electrochemical sensing. scilit.comnih.govdcu.ietesisenred.netnih.govresearchgate.netnih.govresearchgate.netscirp.orgrsc.org

The redox potentials of this compound complexes are highly sensitive to the nature of the ligands and the oxidation state of the metal center. nih.govnih.govresearchgate.netscirp.org By varying the ligands, the redox potential of the Os(III/II) couple, for instance, can be tuned over a wide range. nih.govresearchgate.net For example, the formal potential of [Os(bpy)₃]³⁺/[Os(bpy)₃]²⁺ is around 628 mV vs. Ag/AgCl, while other Os(II) complexes with different ligands can have significantly lower redox potentials. nih.govresearchgate.net

Electron transfer mechanisms involving this compound complexes can vary. Studies have investigated both stepwise and concerted electron-proton transfer mechanisms in this compound aquo complexes. acs.org The kinetics of electron transfer can be influenced by factors such as pH, ionic strength, and the electrostatic interactions between the complex and its environment. tesisenred.netnih.govacs.org Research on this compound complexes as electron transfer mediators in biosensors has explored how the complex's charge and redox potential affect the rate constants for electron transfer with enzymes like glucose oxidase. tesisenred.netnih.govresearchgate.net

The stability and reactivity of this compound complexes are strongly dependent on the oxidation state. Higher oxidation states, such as Os(VI) and Os(VIII), are generally strong oxidizing agents. This compound tetroxide (OsO₄) is a powerful oxidant widely used in organic synthesis, particularly for the cis-dihydroxylation of alkenes. wikipedia.orgwasteless.bionptel.ac.inmasterorganicchemistry.com In this reaction, OsO₄ is reduced, often to Os(VI) species, which are then reoxidized by co-oxidants to regenerate the Os(VIII) catalyst. nptel.ac.inmasterorganicchemistry.com

Lower oxidation states, such as Os(II) and Os(III), are often more stable in coordination complexes, particularly with ligands like polypyridines. scilit.comdcu.ie These complexes can participate in electron transfer reactions without undergoing significant decomposition. Os(IV) complexes, such as hexachloroosmate(IV), [OsCl₆]²⁻, are also relatively stable. americanelements.comsigmaaldrich.comsigmaaldrich.com However, some Os(IV) complexes, like certain bis(phosphine) complexes, have been noted as unstable at room temperature and prone to reduction in moist environments. soton.ac.uk

The stability of different oxidation states can be influenced by the ligand environment; for example, strong π-acceptor ligands can stabilize lower oxidation states, while strong π-donors can stabilize higher oxidation states. liverpool.ac.uk

Photophysical Properties and Excited State Dynamics

This compound complexes, particularly those with polypyridyl ligands, exhibit fascinating photophysical properties, making them relevant in areas such as photocatalysis, solar energy conversion, and luminescent sensors. researchgate.netresearchgate.net Their behavior is often dictated by the nature and energies of their excited states, including Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) transitions, luminescence characteristics, and photo-triggered reactivity.

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) Transitions

Charge transfer transitions are fundamental to the photophysical behavior of many transition metal complexes, including those of this compound. MLCT transitions involve the excitation of an electron from a metal-centered orbital to a ligand-centered orbital. libretexts.org These transitions are common in coordination compounds featuring π-acceptor ligands. libretexts.org Upon light absorption, electrons from metal d-orbitals are promoted to the π* orbitals of the ligand. libretexts.org This process effectively results in the oxidation of the metal center. libretexts.org

Conversely, Ligand-to-Metal Charge Transfer (LMCT) transitions involve the excitation of an electron from a ligand-centered orbital to a metal-centered orbital. libretexts.org These transitions typically occur when the ligand has filled orbitals at higher energy than the metal's empty or partially filled orbitals.

For this compound(II) polypyridyl complexes, MLCT excited states are particularly significant and are often responsible for their emissive properties. researchgate.net The energy of these MLCT states can be tuned by modifying the ligands. researchgate.net For instance, in some this compound-containing complexes, absorption bands in the visible region (550-700 nm) are assigned to direct excitation to triplet MLCT states. researchgate.net

Luminescence, Phosphorescence, and Lifetime Studies

Luminescence, the emission of light from an excited state, is a key photophysical property of many this compound complexes. For this compound(II) polypyridyl complexes, emission often originates from the lowest triplet Metal-to-Ligand Charge Transfer (³MLCT) state. researchgate.netacs.org

Research on specific this compound polypyridyl complexes, such as Os(dmbp)₃ and Os(bpy)₂(dpp), has provided insights into their luminescence behavior in solution. researchgate.netacs.org Steady-state phosphorescence in these complexes is attributed to the lowest ³MLCT state, with estimated quantum yields typically being low, often ≤ 5.0 × 10⁻³. researchgate.netacs.org This low quantum yield is consistent with the energy gap law, which suggests large nonradiative contributions to excited-state decay for the low-energy states characteristic of this compound(II) complexes. nih.gov

Ultrafast studies have revealed complex excited-state dynamics. For Os(dmbp)₃ (Os1), a short-lived fluorescence (≤ 100 fs) from the lowest singlet MLCT (¹MLCT) state is observed, which decays rapidly via intersystem crossing to the manifold of ³MLCT states. researchgate.netacs.org Additionally, Os1 exhibits a 50 ps lived emission from an intermediate triplet state located approximately 2000 cm⁻¹ above the long-lived phosphorescence state. researchgate.netacs.org The steady-state phosphorescence lifetime for Os1 has been measured at 25 ns. researchgate.netacs.org In contrast, for Os(bpy)₂(dpp) (Os2), the ¹MLCT-³MLCT intersystem crossing is faster, and emission is observed only from the lowest triplet state. researchgate.netacs.org These differences highlight the influence of the density and energy spacing of states on the rate of intersystem crossing. researchgate.netacs.org

This compound(II) polypyridyl complexes can exhibit luminescence in the deep-red and near-infrared (NIR) regions, making them attractive for biological studies and sensing applications. nih.govspiedigitallibrary.org Some this compound(II) complexes with polypyridyl ligands have demonstrated emission above 700 nm and lifetimes exceeding 50 ns in water. spiedigitallibrary.org

Data Table: Luminescence Properties of Selected this compound Complexes

ComplexSolventEmission Wavelength (λ_em)Lifetime (τ)Quantum Yield (Φ_em)Reference
Os(dmbp)₃ (Os1)EthanolNot specified (Phosphorescence from ³MLCT)25 ns≤ 5.0 × 10⁻³ researchgate.netacs.org
Os(bpy)₂(dpp) (Os2)EthanolNot specified (Phosphorescence from ³MLCT)Not specified≤ 5.0 × 10⁻³ researchgate.netacs.org
[Os(TAP)₂dppz]²⁺ (1)Aqueous761 nm> 35 ns (specifically 38 ns reported)~0.25% nih.govacs.org
[Os(TAP)₂dppp2]²⁺ (2)Aqueous740 nm> 35 ns~0.24% nih.govacs.org
OsPhenSSAerated water785 nm (on AuNP)36 ns (free complex), 46 ns (with Zonyl FSA)0.20 ± 0.01 (Singlet Oxygen) rsc.org
[Os(tterpy)₂]²⁺EthanolNot specified245 ns0.009 rsc.org

Note: "Not specified" indicates the exact emission wavelength for the primary phosphorescence was not explicitly stated in the provided snippets for Os1 and Os2, though the emission region was discussed.

Photoisomerization and Photo-triggered Reactivity Mechanisms

This compound complexes can undergo photo-triggered reactions, including photoisomerization. This involves the light-induced interconversion between two isomeric forms of a molecule. nih.govnih.gov These photochromic compounds are of interest for applications like optical molecular information storage. rsc.orgrsc.org

A notable example is the photoisomerization of certain this compound sulfoxide (B87167) complexes, such as [Os(bpy)₂(DMSO)₂]²⁺, where DMSO (dimethyl sulfoxide) is a ligand. rsc.orgrsc.org This complex exhibits photochromic behavior based on an ultrafast photo-triggered linkage isomerization of the sulfoxide ligand from S-bonded to O-bonded. nih.govnih.govrsc.orgrsc.org This change in coordination significantly alters the spectroscopic and electrochemical properties of the complex. nih.gov

Theoretical studies using density functional theory (DFT) have investigated the mechanism of this isomerization. rsc.orgrsc.org Results suggest that the Os-S to Os-O isomerization can proceed adiabatically on the potential energy surface of the lowest MLCT excited states (³MLCTₛ → ³MLCTₒ). rsc.orgrsc.org While the metal-centered ligand field (³LF) excited state may not be directly involved in the isomerization pathway itself, its population can become thermally accessible due to the weakened Os-DMSO bond strength upon Os-S to Os-O isomerization. rsc.orgrsc.org This can lead to photodissociation of DMSO from the this compound center via homolytic cleavage of the Os-O bond, following an avoided curve crossing between the lowest ³MLCTₒ state and a repulsive ³LF state. rsc.orgrsc.org

Other photo-triggered reactivity includes the reaction of this compound(VI) nitrido complexes with various substrates upon irradiation with visible light, where the excited state of the nitrido complex is generated and participates in reactions such as the formation of benzoquinone monoimine complexes with phenols. researchgate.net

Ligand Design and Coordination Sphere Engineering

The properties of this compound complexes are highly dependent on the nature of the ligands coordinated to the metal center. Careful ligand design and engineering of the coordination sphere allow for tuning of their electronic, photophysical, and chemical characteristics.

Polypyridyl, Terpyridine, and Heterocyclic Ligand Systems

Polypyridyl ligands, such as 2,2'-bipyridine (B1663995) (bpy) and 2,2':6',2''-terpyridine (tpy), are widely used in this compound coordination chemistry due to their strong chelating abilities and ability to form stable complexes. researchgate.netmdpi.com These ligands are π-acceptors and play a crucial role in the MLCT transitions observed in this compound complexes. libretexts.org

This compound(II) complexes with polypyridyl ligands, similar to their ruthenium(II) analogues, often exhibit emissive excited states with ³MLCT character. researchgate.net The energy of the luminescence in Os(II) complexes is generally lower compared to Ru(II) analogues, which is attributed to the more negative oxidation potential of the this compound metal center. researchgate.net

Ligand modifications can significantly impact the photophysical properties. For example, altering substituents on bipyridine and phenanthroline ligands allows for tuning the spectral and electronic properties of this compound(II) polypyridyl complexes. researchgate.net Using strong σ-donor ligands can enhance the photophysical properties by destabilizing the HOMO. researchgate.net Ligands based on methylbenzimidazole or methylbenzothiazole units, for instance, can induce longer triplet absorption wavelengths compared to complexes with bpy or tpy. researchgate.net

Terpyridine is a versatile tridentate ligand that forms stable complexes with metal ions through its three nitrogen atoms. researchgate.netmdpi.com Studies on bis(terpyridine)this compound(II) complexes have investigated their electrochemical behavior, showing that oxidation is typically metal-based, while reduction occurs on the coordinated terpyridine ligands. mdpi.com Although terpyridine complexes can have lower luminescence quantum yields and shorter lifetimes compared to analogous bipyridine complexes, possibly due to the less rigid structure of terpyridine, they can still exhibit long excited-state lifetimes. rsc.org For example, an excited-state lifetime of 245 ns has been reported for [Os(tterpy)₂]²⁺ in ethanol. rsc.org

Heterocyclic ligands beyond simple polypyridines are also employed to engineer this compound complexes with specific properties. Examples include ligands like 1,4,5,8-tetraazaphenanthrene (TAP), dipyrido[3,2-a:2',3'-c]phenazine (dppz), and pyrido[2',3':5,6]pyrazino[2,3-f] nih.govfishersci.sephenanthroline (dppp2). nih.govacs.org Complexes incorporating these ligands can exhibit emission in the near-IR and show sensitivity to their environment, such as DNA binding. nih.govacs.org

Imido, Nitrido, and Cyanide Complexes of this compound

This compound forms complexes with imido (Os=NR) and nitrido (Os≡N) ligands, often in higher oxidation states. This compound(VI) nitrido complexes, for example, are characterized by a terminal nitride ligand and are frequently found in octahedral or square-pyramidal coordination geometries. goettingen-research-online.de The stability of the d² configuration and the strong σ- and π-donor nature of the nitride ligand favor apical coordination. goettingen-research-online.de These Os(VI) nitrido complexes can be highly electrophilic and participate in nitrogen-atom transfer reactions. researchgate.netrsc.org

Low-valent this compound(IV) nitrides (d⁴) are less common and are typically found with lower coordination numbers (≤ 4) to avoid π-bonding conflicts between the nitride ligand and the electron-rich metal center. goettingen-research-online.de Examples of five-coordinate this compound(IV) nitrido and imido complexes have been synthesized. goettingen-research-online.de

Cyanide (CN⁻) is another important ligand in this compound chemistry. It is a strong field ligand and a π-acceptor. Cyanide complexes of this compound can exhibit interesting redox and photophysical properties. For instance, this compound(VI) nitrido complexes containing cyanide ligands have been investigated for their excited-state properties and reactivity. researchgate.net The introduction of cyanide ligands can influence the electronic structure and, consequently, the photochemistry of these complexes.

Data Table: Selected this compound Complexes with Diverse Ligands

Complex Type/LigandsOxidation StateKey Features/PropertiesReference
Polypyridyl (e.g., bpy, tpy, phen)Os(II)Emissive ³MLCT states, tunable photophysics, relevant for sensing, photocatalysis. researchgate.netresearchgate.netnih.govspiedigitallibrary.org
Terpyridine (tpy)Os(II)Tridentate ligand, stable complexes, luminescence, electrochemical activity. rsc.orgresearchgate.netmdpi.com
Heterocyclic (e.g., TAP, dppz, dppp2)Os(II)Near-IR emission, sensitivity to environment (e.g., DNA binding). nih.govacs.org
Sulfoxide (e.g., DMSO)Os(II)Photoisomerization (linkage isomerization), photochromic behavior. nih.govnih.govrsc.orgrsc.org
Nitrido (≡N)Os(VI), Os(IV)Strong σ/π donor, electrophilic (Os(VI)), nitrogen-atom transfer, lower coordination numbers for Os(IV). researchgate.netgoettingen-research-online.dersc.org
Imido (=NR)Os(IV)Less common in lower oxidation states, can be stabilized by other ligands. goettingen-research-online.de
Cyanide (CN⁻)VariousStrong field, π-acceptor, influences redox and photophysical properties. libretexts.orgresearchgate.net

Polyhydride this compound Complexes and σ-Bond Activation

Polyhydride this compound complexes are a significant class of organometallic compounds that play a crucial role in fundamental coordination chemistry and exhibit notable reactivity, particularly in the activation of σ-bonds. These complexes often feature multiple hydride ligands coordinated to an this compound center, which can exist in various oxidation states. The lability of these hydride ligands, especially under thermal conditions, is a key factor in their reactivity mdpi.comnih.gov.

This compound hydride complexes tend to favor higher oxidation states, such as +4 and +6, and display a broader range of stoichiometries and structures compared to their ruthenium analogues mdpi.com. The presence of multiple hydride ligands provides a rich environment for exploring σ-bond activation processes, including the cleavage of H–H, B–H, C–H, Si–H, N–H, O–H, C–C, C–N, and C–F bonds core.ac.uk.

A prominent example is the hexahydride this compound(VI) precursor, [OsH₆(PⁱPr₃)₂]. This complex has been widely utilized in the synthesis of various osmacycles and is known for its ability to activate σ bonds mdpi.comnih.govnih.govcsic.es. Upon thermal activation, [OsH₆(PⁱPr₃)₂] can generate a tetrahydride species, [OsᴵV H₄(PⁱPr₃)₂], along with the release of a hydrogen molecule mdpi.comnih.gov. This tetrahydride intermediate is highly reactive and can coordinate to substrates, facilitating subsequent σ-bond activation steps, such as C–H or C–F bond activation leading to cyclometalation mdpi.comnih.gov.

Studies have shown that [OsH₆(PⁱPr₃)₂] can activate C–H bonds in various organic molecules. For instance, it promotes the C–H bond activation of 1,3-disubstituted phenyl groups in asymmetric compounds, with the position of activation influenced by substituents like azolium groups nih.gov. This hexahydride complex also reacts with phenyl-substituted pyrimidines or triazines to form cyclometalated pincer or dinuclear bis-cyclometalated this compound complexes nih.gov. Furthermore, it can activate C–H, O–H, and C–C sigma bonds in nucleobases and nucleosides, leading to cyclometalated mononuclear this compound-trihydride complexes ucm.es.

Beyond C–H activation, this compound polyhydrides are involved in the activation of other σ-bonds. The tetrahydride complex OsH₄{κ³-P,O,P-[xant(PⁱPr₂)₂]} can activate the Si–H bond of tertiary silanes, despite its seemingly saturated character nih.gov. This activation is proposed to occur via an unsaturated tetrahydride intermediate formed by the dissociation of the oxygen atom of the pincer ligand, allowing for Si–H coordination and subsequent oxidative addition nih.gov.

Polyhydride this compound complexes also play a role in the activation of C–C bonds. The hexahydride complex [OsH₆(PⁱPr₃)₂] has been shown to induce the stoichiometric migratory hydrogenation of alkynes, involving C–H bond activation processes via the metal center nih.govacs.orgnih.gov. Additionally, redox-assisted C(sp)–C(sp³) bond activation of alkylnitriles coordinated to this compound(II)-dihydride fragments can be achieved using an this compound(VI)-polyhydride, resulting in alkane liberation and the formation of dinuclear this compound(IV) polyhydrides linked by a cyanide bridge csic.es.

The reactivity of this compound polyhydrides extends to the activation of O–H bonds, as seen in the reaction of OsH₄{κ³-P,O,P-[dbf(PⁱPr₂)₂]} with benzyl (B1604629) alcohol, leading to a hydride-aryl-carbonyl derivative through a proposed mechanism involving O–H bond activation and subsequent steps csic.es. The hydride ligands in d²-hexahydride complexes like [OsH₆(PⁱPr₃)₂] have demonstrated sufficient basicity to deprotonate polar σ-bonds, including C–H, N–H, and O–H bonds csic.es.

Detailed research findings often involve spectroscopic characterization and mechanistic studies to understand the σ-bond activation processes. For instance, NMR spectroscopy is frequently used to study the dynamic behavior and structure of these complexes, including the observation of hydride resonances and coupling constants illinois.eduillinois.edursc.orgacs.org. X-ray diffraction analysis provides crucial structural information, confirming proposed coordination geometries and bonding arrangements ucm.escsic.escsic.esillinois.eduillinois.edu.

The activation of σ-bonds by this compound polyhydrides is a complex process that can involve different mechanisms, including oxidative addition and heterolytic bond splitting nih.gov. The specific pathway can be influenced by the nature of the this compound complex, the ligand environment, and the substrate. Unsaturated this compound(IV)-hydride complexes, for example, are known to display a notable ability to activate a wide range of σ-bonds core.ac.uk.

The study of polyhydride this compound complexes and their σ-bond activation capabilities continues to be an active area of research, with implications for catalysis and organic synthesis core.ac.uknih.govcsic.es.

Here are some examples of this compound polyhydride complexes and their reactions:

Organometallic Chemistry of Osmium

Osmium-Carbon Sigma-Bonded Compounds

This compound-carbon sigma (σ) bonds are fundamental to organothis compound chemistry. These bonds involve the direct overlap of an atomic orbital from this compound with a carbon atomic orbital from an organic ligand.

Alkyl and Aryl this compound Complexes

Alkyl and aryl this compound complexes feature Os-C σ bonds where the carbon atom is part of an alkyl (saturated hydrocarbon) or aryl (aromatic hydrocarbon) group. The synthesis and properties of these complexes are influenced by the oxidation state of this compound and the nature of the organic ligand and co-ligands.

Investigations into this compound(IV) tetraaryl complexes, such as Os(aryl)₄ compounds where aryl can be 2-tolyl or 2,5-xylyl, have been conducted. rsc.org These complexes are noted for their robustness, which is attributed to a low-spin d⁴ electronic configuration and the presence of methyl groups on the aryl ligands that inhibit decomposition pathways like reductive elimination and ortho-hydrogen abstraction. rsc.org A new synthetic route using less hazardous (Oct₄N)₂[MX₆] precursors (M = Os, Ru; X = Cl, Br) has facilitated the preparation of these air-stable compounds in improved yields compared to traditional methods involving OsO₄. rsc.org For instance, Os(2-tolyl)₄ and Os(2,5-xylyl)₄ can be prepared with yields up to 73% using this method. rsc.org The synthesis of Os(mesityl)₄, containing bulky 2,6-dimethyl substituted aryl ligands, has also been achieved, albeit in lower yield (5%), highlighting the influence of steric bulk on synthesis efficiency. rsc.org

The redox chemistry of Os(aryl)₄ complexes is notable, exhibiting reversible 1⁻/0 and 0/1⁺ redox features whose potentials can be tuned by varying the aryl substituents. rsc.org Os(mesityl)₄ shows an additional 1⁺/2⁺ redox event. rsc.org

Cyclometallated this compound compounds, which contain metallacycles with an Os-C σ bond, are also a significant class of alkyl and aryl complexes. mdpi.comub.es The synthesis of these osmacycles is often more challenging than for other platinum group metals and may require harsher conditions, involving mechanisms such as electrophilic activation, transmetalation, and oxidative addition, often with C-H bond activation. mdpi.com Examples include the synthesis of C~O cyclometalated complexes from reactions involving phenols and this compound precursors. mdpi.com Transmetalation reactions between this compound complexes like [Os(η⁶-C₆H₆)(μ-Cl)Cl]₂ and silver(I) compounds have also been employed to synthesize cyclometalated products. mdpi.com

Table 1: Selected this compound(IV) Tetraaryl Complexes and Synthesis Yields

ComplexAryl LigandSynthesis Yield (%) (using (Oct₄N)₂[OsX₆])
Os(2-tolyl)₄2-tolyl≤ 73
Os(2,5-xylyl)₄2,5-xylyl≤ 73
Os(mesityl)₄mesityl5

Carbenoid and Carbynoid this compound Species

This compound can form complexes featuring metal-carbon multiple bonds, specifically carbenoid and carbynoid species. Carbenoids are reactive intermediates often described as having characteristics similar to singlet carbenes, possessing both nucleophilic and electrophilic traits. scielo.brnih.gov They can be related to metal carbenes, particularly considering mechanisms involving the addition or elimination of a leaving group. scielo.br

Metal carbenes are versatile intermediates in organic synthesis, exhibiting either electrophilic or nucleophilic character depending on the metal and carbene fragments. nih.gov While the reactivity is metal-dependent, achieving an umpolung (reversal of polarity) of carbene reactivity by changing the metal can be challenging. nih.gov

This compound carbynoid species contain an this compound-carbon triple bond (Os≡C). These species are highly reactive and can serve as precursors for the synthesis of other complex organothis compound compounds. acs.orgxmu.edu.cn Research has focused on the synthesis, reactivity, and structural properties of this compound carbyne and osmabenzynes complexes. researchgate.net For example, a reactive this compound-carbon triple bond precursor was used in a four-step synthesis to create in-plane metallo-annulenes. acs.org The bond angle around the carbyne carbon in certain this compound complexes can be notably small (e.g., 127.9°), contributing to their reactivity. xmu.edu.cn

Metalla-chalcogenirenium compounds, synthesized from cyclic metal-carbyne complexes (metallapentalynes) and chalcogen halides, represent a class of compounds derived from this compound carbynoid species. xmu.edu.cn These compounds feature an unsaturated three-membered ring containing a metal-carbon double bond and a chalcogen atom. xmu.edu.cn

Pi-Bonded this compound Complexes

Pi (π) bonded this compound complexes involve the interaction of this compound with the π electron systems of unsaturated organic ligands, such as olefins, alkynes, arenes, and cyclopentadienyl (B1206354) rings.

Olefin and Alkyne Coordination to this compound

This compound forms complexes with olefins (alkenes) and alkynes through the coordination of their π bonds to the metal center. The bonding in transition metal alkyne complexes is often described by the Dewar-Chatt-Duncanson model, similar to alkene complexes. ilpi.comwikipedia.org Alkynes tend to bind more tightly to transition metals than alkenes and can act as either two- or four-electron donors due to the presence of two orthogonal π bonds. ilpi.comwikipedia.org

Coordination of an alkyne to a transition metal typically results in the elongation of the C-C bond and bending of the alkynyl carbon atoms away from linearity. ilpi.comwikipedia.org For four-electron donor alkyne ligands in this compound complexes, the R-C-C bond angles are usually in the range of 130 to 146 degrees, with Os-C bond distances typically between 199 to 209 pm. ilpi.com The C≡C stretching frequency in the infrared or Raman spectrum shifts to lower wavenumbers upon coordination, typically ranging from 1700 to 2000 cm⁻¹ for two-electron donors and 1675 to 1820 cm⁻¹ for four-electron donors, compared to approximately 2200 cm⁻¹ in free alkynes. ilpi.com

Research on this compound-cyclopentadienyl chemistry has explored the behavior of two- and four-electron alkyne ligands. acs.orgresearchgate.net Studies involving complexes like Os(η⁵-C₅H₅)Cl(η²-HC≡CR)(PH₃) and their cationic counterparts have shown that the extraction of a chloride ligand can transform a two-electron donor alkyne into a four-electron donor, with both π orbitals donating to the metal center. acs.orgresearchgate.net This change influences the Os-C(alkyne) distances and the chemical shifts observed in NMR spectroscopy. acs.orgresearchgate.net

Table 2: Typical Spectroscopic and Structural Parameters for Coordinated Alkynes in Transition Metal Complexes

ParameterFree Alkyne (C≡C)Coordinated Alkyne (2e⁻ donor)Coordinated Alkyne (4e⁻ donor)
C≡C Stretching Frequency (cm⁻¹)~22001700 - 20001675 - 1820
C-C Bond Distance (pm)110 - 115125 - 135125 - 135
R-C-C Angle (degrees)180Bent130 - 146
M-C Bond Distance (pm)N/A-199 - 209

Arene and Cyclopentadienyl (Osmocene) Derivatives

This compound forms stable complexes with arene ligands, where the metal center is coordinated to the π system of an aromatic ring. The coordination can occur in various modes, most commonly η⁶, where the this compound atom interacts with all six carbon atoms of the benzene (B151609) ring or a substituted arene. numberanalytics.com Arene this compound complexes are often synthesized from precursors like [OsCl₂(η⁶-arene)]₂ dimers.

Cyclopentadienyl complexes of this compound, known as osmocenes, are a prominent class of π-bonded compounds. Osmocene, with the formula Os(C₅H₅)₂, is a metallocene featuring an this compound ion sandwiched between two cyclopentadienyl rings. wikipedia.org It is a white solid and is isomorphous with ruthenocene, crystallizing in an eclipsed conformation. wikipedia.org

Osmocene can be synthesized by reacting this compound tetroxide with hydrobromic acid, followed by treatment with zinc and cyclopentadiene. wikipedia.org Another method involves the reaction of this compound(IV) chloride with excess sodium cyclopentadienide. wikipedia.org Compared to ferrocene (B1249389) and ruthenocene, osmocene is less reactive towards electrophilic aromatic substitution but shows a greater tendency to form adducts with Lewis acids. wikipedia.org The osmocenium cation [Os(C₅H₅)₂]⁺ dimerizes, forming a binuclear complex with an Os-Os bond, although the decamethylosmocenium cation [Os(C₅(CH₃)₅)₂]⁺ is stable as a monomer. wikipedia.org

Binuclear osmocene derivatives have also been synthesized and studied, including iodoosmocene (OcI) and biosmocene (OcOc), the latter being the first reported binuclear metallocene compound of this compound. nsc.ru

Metallo-annulenes and Carbon Clusters with Embedded this compound Ions

This compound can be incorporated into cyclic hydrocarbon frameworks, forming metallo-annulenes and carbon clusters with embedded this compound ions. This area of research explores novel organometallic structures where the metal center is part of the conjugated π system of the ring.

Recent work has demonstrated the creation of in-plane metallo-annulenes where an this compound ion is embedded within the plane of an aromatic hydrocarbon framework, participating in the molecule's π conjugation and aromaticity. acs.org These structures differ from traditional metallocenes where the metal sits (B43327) above or below the ring plane. acs.org A four-step synthesis starting from a precursor with a reactive this compound-carbon triple bond has been used to synthesize these compounds. acs.org A symmetrical example contains 15 carbon atoms in five fused five-membered rings surrounding an this compound bis(phosphine) core. acs.org These metallo-annulenes are considered carbon clusters embedded with transition metals and show stronger aromaticity than benzene according to experimental and theoretical evidence. acs.org

Research also extends to this compound-containing metallapentalenes and osma-dehydro[n]annulenes, where the this compound center is incorporated into polycyclic or large ring systems. researchgate.net These complexes can exhibit interesting properties, including unusual optical effects. researchgate.net

Catalytic Applications of Osmium Compounds

Homogeneous Catalysis

Homogeneous catalysis involving osmium complexes has seen significant development, particularly in reactions requiring high selectivity and efficiency. Arene-osmium(II) complexes, among others, have been extensively studied for their catalytic capabilities. mdpi.comresearchgate.net

Asymmetric Dihydroxylation and Related Oxidative Processes

This compound-catalyzed dihydroxylation of alkenes is a cornerstone reaction in organic synthesis for the enantioselective production of vicinal diols. This compound tetroxide (OsO4) is a key oxidant in this process. wikipedia.orgntu.edu.sg The Sharpless asymmetric dihydroxylation (AD) is a prominent example, utilizing catalytic amounts of OsO4 in the presence of chiral quinine (B1679958) ligands, such as dihydroquinidine (B8771983) (DHQD) and dihydroquinine (DHQ) derivatives, and stoichiometric co-oxidants like potassium ferricyanide (B76249) (K3[Fe(CN)6]) or N-methylmorpholine N-oxide (NMO). wikipedia.orglucp.netwikipedia.orgwikidoc.orgrsc.orgacs.org These chiral ligands, often in the form of phthalazine (B143731) derivatives like (DHQD)2-PHAL and (DHQ)2-PHAL, dictate the stereochemical outcome, allowing for the synthesis of enantiomerically enriched 1,2-diols. wikipedia.orgwikipedia.orgwikidoc.orgacs.org

The mechanism of asymmetric dihydroxylation typically involves the concerted [3+2] cycloaddition of OsO4 to the alkene, forming a cyclic osmate ester intermediate. ntu.edu.sgwikipedia.orgwikidoc.orgjove.com Subsequent hydrolysis of this intermediate liberates the vicinal diol and a reduced this compound species, which is then reoxidized by the stoichiometric oxidant to regenerate the active Os(VIII) catalyst. wikipedia.orgwikidoc.org Additives like methanesulfonamide (B31651) can accelerate the hydrolysis step. wikipedia.org

This compound catalysts are also employed in other oxidative processes, such as the oxidative cleavage of olefins, yielding aldehydes, carboxylic acids, esters, or ketones. google.com This process can utilize this compound in conjunction with peroxy compounds like peroxymonosulfuric acid or its salts. google.com

Hydrogenation, Dehydrogenation, and Transfer Hydrogenation

This compound complexes have emerged as powerful catalysts for hydrogenation (HY) and transfer hydrogenation (TH) reactions, as well as alcohol dehydrogenation (DHY). researchgate.netnih.govacs.orgacs.orgcapes.gov.br While ruthenium catalysts have historically received more attention in these areas, recent studies have shown that this compound complexes can exhibit comparable or superior catalytic activity and selectivity. researchgate.netresearchgate.netnih.govacs.orgacs.org

This compound catalysts are effective in the reduction of various functional groups, including ketones, aldehydes, imines, and esters. researchgate.netnih.govacs.orgacs.org Arene-osmium(II) complexes and those featuring NHC or PNN ligands have demonstrated high activity in these transformations. mdpi.comresearchgate.netresearchgate.netacs.orgrsc.org For instance, certain PNN this compound complexes have shown catalytic activities for ester hydrogenation comparable to or exceeding those of analogous ruthenium systems. researchgate.netacs.orgacs.org

Transfer hydrogenation, which utilizes a hydrogen donor molecule (e.g., 2-propanol or formic acid) instead of H2 gas, is another area where this compound catalysts are effective. mdpi.comresearchgate.netresearchgate.netnih.govacs.orgacs.org Organo-osmium(II) complexes, such as [OsII(η6-arene)(R-PhDPEN)], have been shown to catalyze the asymmetric transfer hydrogenation of prochiral ketones with high enantioselectivity. acs.org Dehydrogenation of alcohols to produce ketones is also catalyzed by this compound complexes, including certain cyclometalated this compound compounds. mdpi.com

Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

This compound complexes catalyze various reactions that form carbon-carbon and carbon-heteroatom bonds. These include C-C coupling processes such as allylic alkylation, cyclopropanation, and Michael addition reactions. mdpi.comresearchgate.netacs.org Arene-osmium(II) complexes have been shown to promote allylic alkylation and cyclopropanation of styrene (B11656) derivatives. mdpi.com The α-alkylation of arylacetonitriles and methyl ketones with alcohols, a C-C bond forming reaction, can also be catalyzed by this compound. mdpi.com

Beyond carbon-carbon bonds, this compound catalysts are involved in the formation of carbon-heteroatom bonds, including C-N and C-O bonds, often through catalytic activation processes. capes.gov.br

Metathesis and Cyclization Reactions

This compound complexes, particularly those containing N-heterocyclic carbene (NHC) ligands, have been explored as catalysts for olefin metathesis reactions, including cross-metathesis (CM), ring-closing metathesis (RCM), and ring-opening metathesis polymerization (ROMP). rsc.orggoogle.comacs.orgwipo.int While less studied than their ruthenium counterparts, NHC-osmium complexes have shown efficiency in these transformations. rsc.orgacs.org Novel ruthenium- and this compound-based catalysts with specific anionic ligands have been developed for stereoselective olefin metathesis, demonstrating Z-selectivity. google.comwipo.int

This compound catalysis also extends to cyclization reactions, such as cyclopropanation and [4+2] annulation reactions. mdpi.comresearchgate.net Arene-osmium(II) complexes have been shown to catalyze the [4+2] annulation of N-methoxybenzamides with alkynes. mdpi.com

Hydration of Nitriles

The hydration of nitriles to form amides is another reaction catalyzed by this compound complexes. Arene-osmium(II) complexes have been specifically discussed in the context of promoting nitrile hydration reactions in homogeneous catalysis. mdpi.comresearchgate.net

Heterogeneous Catalysis

While homogeneous this compound catalysis is prevalent, heterogeneous this compound catalysts offer advantages in terms of catalyst recovery and reusability. lucp.net this compound nanoparticles and supported this compound catalysts have been developed for various applications. europa.eu

Immobilized this compound catalysts have been investigated for asymmetric dihydroxylation, aiming to address the limitations associated with the cost and potential contamination from homogeneous this compound catalysts. lucp.net Supporting the active this compound center onto heterogeneous materials allows for easier separation of the catalyst from the reaction mixture. lucp.net

This compound-based materials, including nanoparticles, have also been used as heterogeneous catalysts in hydrogenation reactions, such as the hydrogenation of cyclohexene (B86901) and citral, and dihydroxylation reactions. europa.eu

This compound Nanoparticles and Supported Catalysts

This compound nanoparticles (NPs) and supported this compound catalysts have emerged as important materials in heterogeneous catalysis. Compared to conventional methods for preparing supported catalysts, utilizing colloidal nanoparticles offers precise control over particle size, size distribution, and their placement on the support material. researchgate.net this compound NPs have been explored as electrocatalysts for applications such as direct borohydride (B1222165) fuel cell anodes and the oxidation of alcohols. acs.org

The synthesis of this compound nanoparticles supported or encapsulated within materials like hollow carbon spheres (HCS) has been investigated for potential catalytic applications. wits.ac.za For instance, this compound encapsulated inside HCS showed low activity in Fischer-Tropsch synthesis compared to conventional catalysts, primarily yielding C1 and C2 hydrocarbons, with a high selectivity towards methane. wits.ac.za

This compound nanoparticles can be prepared by reducing corresponding salts with agents like NaBH4. acs.org Studies have shown that this compound nanoparticles formed by this method can be covered with an oxide/hydroxide layer. acs.org For example, before irradiation, this compound nanoparticles were found to be metallic (Os0) with a hexagonal structure, while after irradiation, they transformed into this compound oxides (OsO2) with a tetragonal structure. acs.org XPS analysis has indicated the presence of different this compound oxidation states on the surface of nanoparticles, such as Os(IV) in OsO2 and Os(VI) in OsO3 before irradiation, and Os(III) in OsCl3 and Os(IV) in OsO2 after irradiation. acs.org

Efforts have been made to immobilize this compound catalysts onto solid supports to address issues like toxicity, volatility, and potential product contamination associated with homogeneous this compound species, particularly in asymmetric dihydroxylation reactions. researchgate.net, researchgate.net, lucp.net Strategies include covalent anchoring, ion exchange, and incorporation into matrices like metal-organic frameworks or polymers. psu.edu, lucp.net Supported this compound catalysts, such as OsO4 immobilized on modified silica (B1680970) or polymeric resins, have shown good reusability in the asymmetric dihydroxylation of alkenes. researchgate.net, lucp.net Novel polymer-incarcerated this compound (PI Os) catalysts have also been developed, demonstrating non-toxic and non-volatile properties while maintaining high catalytic activity and enantioselectivity in alkene dihydroxylation. researchgate.net, lucp.net

Electrocatalytic Transformations (e.g., Oxidation Reactions)

This compound compounds have demonstrated utility in electrocatalytic transformations, particularly in oxidation reactions. Electrocatalytic ammonia (B1221849) oxidation is an area of research where this compound-based catalysts are being investigated. confex.com The kinetics of ammonia oxidation are often sluggish, requiring high overpotentials. confex.com this compound complexes are being explored as alternatives to ruthenium or iron catalysts, with the expectation that their higher energy d-electrons could lead to lower redox potentials and thus lower overpotentials for ammonia oxidation. confex.com Studies on this compound analogs of previously reported ruthenium complexes have shown that switching to this compound can indeed lower the overpotential. confex.com

This compound-based electrocatalysts have also been developed for reactions like the hydrogen oxidation reaction (HOR) and oxygen reduction reaction (ORR). nih.gov For example, an OsRu-based electrocatalyst synthesized by microwave irradiation exhibited dual catalytic activity for both HOR and ORR. nih.gov Cyclic voltammograms of this material confirmed the presence of this compound. nih.gov

Furthermore, this compound complexes have been used as redox mediators in electrocatalytic processes. rsc.org, nih.gov For instance, electrodes modified with an this compound-containing redox polymer, such as [this compound(2,2′-bipyridyl)2-(poly-4-vinylpyridine)10Cl]Cl, have been used for the electrocatalytic oxidation of ascorbic acid. rsc.org, rsc.org This reaction proceeds via mediation by the immobilized Os(II)/Os(III) redox couple. rsc.org Kinetic studies of this electrocatalytic oxidation have shown that the reaction order with respect to proton concentration is negative first order, and positive first order with respect to ascorbic acid concentration. rsc.org

Electrochemical this compound(II)-catalyzed C-H activation has been reported for the annulation of benzoic acids. nih.gov This approach utilizes electricity as a sustainable oxidant and demonstrates good regio- and chemoselectivity. nih.gov Detailed mechanistic and kinetic studies, including the isolation and characterization of key this compound intermediates, have provided insights into the electrocatalytic mechanism, supporting a facile organometallic C-H osmation pathway. nih.gov

Mechanistic Elucidation of this compound-Catalyzed Reactions

Understanding the reaction mechanisms of this compound-catalyzed transformations is crucial for catalyst design and optimization. Various experimental and computational techniques are employed to elucidate the intricate steps involved.

Kinetic Analysis and Reaction Pathway Determination

Kinetic analysis has also been employed to study the hydration of aliphatic nitriles catalyzed by this compound polyhydrides. csic.es, nih.gov These studies, along with the isolation and characterization of key intermediates and DFT calculations, have helped establish the catalytic mechanism. csic.es, nih.gov For instance, the rate of hydration was found to be proportional to the concentrations of the catalyst precursor, nitrile, and water. csic.es

Transition State Analysis and Energetic Profiles

Transition state analysis and the determination of energetic profiles provide detailed insights into the energy barriers and molecular transformations occurring during catalytic cycles. Density Functional Theory (DFT) calculations are powerful tools for exploring transition states and calculating activation energies. csic.es, csic.es, nih.gov, acs.org, mdpi.com, nih.gov, xmu.edu.cn, soton.ac.uk, scispace.com

For the hydration of aliphatic nitriles catalyzed by an this compound polyhydride, DFT calculations supported a mechanism involving the attack of an external water molecule on the coordinated nitrile, proceeding through a six-membered cyclic transition state. csic.es, nih.gov This transition state involves interactions between the nitrile carbon, water oxygen, and the nitrogen atom of an this compound-bound amidate ligand. csic.es, nih.gov

In the dihydroboration of alkyl nitriles, computational evaluation of the reaction coordinate helped identify the rate-determining step and understand the regioselectivity of the nitrile insertion into the Os-B bond. csic.es

DFT calculations have also been used to explore the mechanism of this compound-catalyzed oxidative cyclization of 1,5-dienes. soton.ac.uk, scispace.com These studies have elucidated the role of acid in promoting the cyclization step and the energetic profiles of different reaction pathways, including alkene osmylation and subsequent cyclization to form tetrahydrofuran (B95107) rings. soton.ac.uk, scispace.com Transition state modeling using quantum mechanics-guided molecular mechanics has been applied to rationalize the stereoselectivity of this compound tetroxide asymmetric dihydroxylations. acs.org

Computational Modeling of Catalytic Cycles

For the hydration of nitriles catalyzed by arene-osmium(II) complexes, DFT calculations, combined with experimental observations, have been used to propose catalytic cycles involving the formation of imidinate intermediates. mdpi.com

Computational studies on the dehydrogenation of formic acid catalyzed by an this compound germylene system have provided insights into the cooperative participation of the metal center and a Lewis acid in the CO2 release step, which was identified as the rate-determining step. nih.gov Energy profiles calculated by DFT methods have illustrated the transformation of intermediates and the energy barriers involved. nih.gov

Computational chemistry plays a significant role in gaining insight into the mechanisms of organometallic reactions and catalysis, complementing experimental studies by characterizing reactive intermediates and transition states that are often difficult to observe experimentally. scispace.com

Catalyst Design and Immobilization Strategies

The design of this compound catalysts focuses on tuning their activity, selectivity, and stability for specific transformations. Immobilization strategies aim to heterogenize homogeneous this compound catalysts, facilitating their separation and recycling, and potentially mitigating issues related to toxicity and volatility. psu.edu, researchgate.net, researchgate.net, lucp.net

Catalyst design often involves modifying the ligand environment around the this compound center to influence its electronic and steric properties, thereby affecting its catalytic performance. For example, in electrocatalytic ammonia oxidation, altering the ligand structure in this compound complexes has been shown to impact the acidity of coordinated ammonia and the reaction rate. confex.com

Immobilization strategies for this compound catalysts include anchoring molecular catalysts onto solid supports through covalent bonding, ionic interactions, or encapsulation within solid matrices. psu.edu, lucp.net, mdpi.com Supported ionic-liquid phases and the incorporation of this compound centers into coordination polymers or metal-organic frameworks are emerging approaches. psu.edu

Specific examples of immobilization include covalently anchoring this compound onto modified silica supports for heterogeneous cis-dihydroxylation. psu.edu This concept leverages the properties of the this compound-diolate species involved in the reaction. psu.edu Polymeric resins and chemically modified silica have also been used as supports for this compound catalysts in asymmetric dihydroxylation, showing improved reusability. lucp.net

Novel strategies involve the development of polymer-incarcerated this compound catalysts, which are air-stable, nonvolatile, and less toxic, offering high yields and enantioselectivities in alkene dihydroxylation with good recyclability. researchgate.net, lucp.net Magnetically recoverable this compound catalysts have also been developed for olefin dihydroxylation, allowing for easy separation using an external magnetic field. researchgate.net

The design of bifunctional catalysts incorporating this compound and other functional units, such as germylenes, is another avenue being explored to achieve cooperative catalysis in reactions like the dehydrogenation of formic acid. nih.gov

Osmium in Advanced Materials Science

Osmium-Based Nanomaterials

This compound-based nanomaterials, including nanoparticles, nanoclusters, quantum dots, nanowires, and nanorods, are subjects of ongoing research due to their potential applications in catalysis, sensing, electronics, and biomedicine. americanelements.comnanorh.comnanochemazone.com Compared to more widely studied precious metal nanoparticles like gold, silver, platinum, palladium, and ruthenium, this compound nanomaterials are less investigated but present unique features. nih.goveuropa.eunih.gov

Controlled Synthesis and Functionalization of this compound Nanoparticles and Nanoclusters

Controlled synthesis is crucial for tailoring the size, shape, and properties of this compound nanoparticles and nanoclusters. Various methods have been developed for their preparation. Surfactant-free synthesis in alkaline low-boiling-point solvents using monoalcohols as reducing agents has been reported to yield colloidal this compound nanoparticles. beilstein-journals.orgresearchgate.net This method, unlike similar syntheses for platinum or iridium nanoparticles, does not require a base. beilstein-journals.org Using OsCl₃ or H₂OsCl₆ as precursors in methanol/water mixtures can produce small-sized nanoparticles, typically 1-2 nm in diameter, even at high precursor concentrations. beilstein-journals.orgresearchgate.net These nanoparticles can form from chain-like [OsOₓClᵧ] complexes. beilstein-journals.orgresearchgate.net

Another approach involves the thermal or photolytic decomposition of metal carbonyl precursors like Os₃(CO)₁₂ in ionic liquids, yielding stable this compound nanoparticles with a small and uniform size of about 1.5-2.5 nm without additional stabilizers or capping molecules. acs.org Electron irradiation of organometallic this compound complexes encapsulated in polymer micelles can also lead to the synthesis of this compound nanoparticles with defined sizes ranging from 1.5 to 50 nm, where the size can be controlled by modulating the irradiation time. rsc.org

Functionalization of this compound nanostructures is key to integrating them into various applications. Surface functionalized nanorods, for instance, can be preferentially adsorbed at interfaces using chemically bound polymers. americanelements.comnanorh.com Protein-assisted synthesis has been used to create this compound nanoclusters, such as those involving bovine serum albumin (BSA), which exhibit intrinsic peroxidase-like activity and antifouling properties. acs.orgx-mol.net Citrate-functionalized this compound nanoparticles have also been synthesized via a one-pot strategy and demonstrate peroxidase-like activity. researchgate.net

Exploration of this compound Quantum Dots and Other Low-Dimensional Structures

The exploration of this compound extends to low-dimensional structures like quantum dots, nanowires, and nanorods. This compound quantum dots are being investigated as part of novel nanotechnology applications. americanelements.comnanorh.com this compound nanorods are elongated particles typically ranging from 10 to 120 nm with specific surface areas in the 30-70 m²/g range. nanorh.com They are available in various forms, including passivated, high purity, coated, and dispersed forms. nanorh.com Research is underway to explore their potential electrical, dielectric, magnetic, optical, imaging, catalytic, biomedical, and bioscience properties. americanelements.comnanorh.com this compound nanowires have also been studied, including their formation on DNA scaffolds. acs.org

Hybrid Materials Integrating this compound Nanostructures

This compound nanostructures are being integrated into hybrid materials to leverage synergistic properties. Examples include Os/Si nanowires and nanoparticles obtained by etching Si nanowires, which have shown high activity for the hydrogen evolution reaction (HER). europa.eu Tungsten trioxide nanowires decorated with this compound oxide nanoparticles have been fabricated for use in gas sensor arrays, demonstrating enhanced detection capabilities. rsc.org Hybrid nanoscale inorganic cages, such as ruthenium cages grown on semiconductor nanocrystals, illustrate the potential for integrating platinum group metals like this compound into complex nanostructures with novel chemical, optical, and electronic properties. nih.gov this compound nanoparticles dispersed in n-decanol or n-dodecanol have been used as catalytic materials in emulsion membranes for the hydrogenation of p-nitrophenol. researchgate.net this compound NPs on polypropylene (B1209903) hollow fiber membranes have also been explored for membrane filtration and redox applications. researchgate.net

Functional this compound-Containing Frameworks and Polymers

This compound is also being incorporated into extended structures such as metal-organic frameworks and polymers to create functional materials with diverse applications.

Metal-Organic Frameworks (MOFs) with this compound Centers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials formed by the coordination of metal ions or clusters with organic ligands. While MOFs based on other transition metals are more common, research is emerging on this compound-containing MOFs. An isostructural this compound analogue of a ruthenium-pyrazine MOF, [Ru(pz)₂Cl₂]n, has been synthesized. acs.orgscilit.com This two-dimensional this compound MOF exhibits mixed-valence states and electronic delocalization between metal centers, leading to solid-state conductivity. acs.org The synthesis of MOFs typically involves solvothermal or solvent-free methods, and their characterization often utilizes techniques such as powder X-ray diffraction (PXRD), infrared spectroscopy (IR), thermogravimetric analysis (TGA), and X-ray absorption spectroscopy. acs.orgacs.orgrsc.orgresearchgate.net

Polymeric this compound Complexes for Advanced Applications

Polymeric this compound complexes are being developed for various advanced applications, particularly in electrochemistry and sensing. These polymers can function as redox mediators in enzyme-based electrochemical sensors, facilitating electron transfer between enzymes and electrodes. google.comluc.edursc.org A pioneering example involves an this compound complex incorporated into a polyamine for glucose sensing, electrically connecting the glucose substrate and glucose oxidase to an electrode. rsc.org

Novel this compound redox complexes have been synthesized and immobilized on electrodes, such as screen-printed carbon electrodes with deposited gold nanoparticles, to act as electrocatalysts for reactions like glucose oxidation. researchgate.net A new synthesis route for this compound-complex modified redox polymers involves binding this compound complexes with suitable functional groups to the polymer backbone via reactions like epoxide opening, allowing for better control over the polymer structure and enabling the purification and characterization of the this compound complex before polymerization. nih.gov

Organometallic polymers of this compound(0), such as [Os⁰(bpy)(CO)₂]n (bpy = 2,2′-bipyridine), have been prepared electrochemically and shown to be effective electrocatalysts for the reduction of CO₂ in aqueous media. researchgate.net this compound(IV) tetraaryl complexes formed from prefunctionalized ligands are also being explored as potential redox-active building blocks for extended polymeric materials and molecular electronic components. acs.org this compound(II) polypyridyl complexes have been investigated for applications in sensors and photovoltaic devices, including dye-sensitized solar cells (DSSCs), where they serve as photosensitizers. researchgate.net

Surface Science and Thin Film Technologies

The interaction of this compound compounds with surfaces and the deposition of this compound-containing thin films are areas of significant research, driven by the potential for novel material properties and functionalities.

Surface Modification and Adsorption Studies of this compound Complexes

This compound complexes have been investigated for their ability to modify surfaces and their adsorption behavior on various substrates. Studies have shown that this compound polypyridyl complexes can adsorb spontaneously on metal surfaces, such as gold (Au(111)) and platinum (Pt(111)), particularly when a free pyridyl group is available aip.org. The adsorption is influenced by factors such as hydrophobic interactions between organic ligands and the substrate, as well as specific surface-ligand bond formation when a pendant pyridyl group is present aip.org.

Electrochemical in situ scanning tunneling microscopy (STM) studies have revealed that directly adsorbed this compound polypyridyl complexes on Au(111) and Pt(111) surfaces can exhibit transistor-like behavior at room temperature aip.org. The molecular energy levels and electron density of these complexes adsorbed on gold surfaces have been determined using density functional theory (DFT) calculations in both reduced and oxidized states aip.org.

Covalent attachment of this compound complexes to surfaces has also been explored. For instance, this compound(II) complexes have been covalently bonded to gold surfaces using dithiocarbamate (B8719985) anchoring groups or alkanethiol self-assembled monolayers (SAMs) as molecular bridges aip.org. This approach allows for precise control over the distance of the redox-active center from the surface aip.org. The successful coupling reaction via an amide bond to a SAM-modified Au(111) surface has been demonstrated, with the integrity of the this compound complex retained after surface bonding aip.org. X-ray photoelectron spectroscopy (XPS) has confirmed the presence of the this compound complex and counterions on the surface aip.org.

The adsorption kinetics of this compound complexes on surfaces have also been studied. For certain this compound(II) complexes on gold and pyrolytic graphite (B72142) electrodes, the adsorption process appears to be under kinetic rather than diffusion control researchgate.net. At low concentrations, an induction period may be observed researchgate.net. The electrode potential can affect the equilibrium coverage, likely due to electrostatic repulsions, but not the kinetics of adsorption researchgate.net.

This compound complexes have also been used to modify enzymes adsorbed on electrode surfaces, influencing their electrochemical responses and suggesting that the orientation of the adsorbed enzyme is induced by the interaction of the this compound complex with the surface material dss.go.th.

Deposition of this compound-Containing Thin Films

The deposition of this compound-containing thin films is crucial for integrating this compound's properties into various technological devices. Different techniques, including chemical vapor deposition (CVD) and atomic layer deposition (ALD), have been employed for this purpose daiwatechno.co.jpresearchgate.net.

Atomic layer deposition has been used to grow this compound thin films and nanoparticles researchgate.net. Using osmocene and molecular oxygen as precursors, this compound thin films have been successfully grown between 325 and 375 °C researchgate.net. These films primarily consist of metallic this compound, with this compound oxides not detected by X-ray diffraction researchgate.net. Impurity levels of oxygen, carbon, and hydrogen were found to be low (less than 1 at %) at various deposition temperatures researchgate.net. A notable aspect of this ALD process is a long nucleation delay, which can facilitate either nanoparticle or thin film deposition researchgate.net. After the nucleation delay, the film growth proceeds linearly with the number of deposition cycles researchgate.net. Conformal growth of this compound thin films on three-dimensional structures has also been demonstrated using ALD researchgate.net.

Chemical vapor deposition is another method for depositing this compound thin films. Plasma CVD has been used to form thin this compound films, typically 10 to 20 nm thick daiwatechno.co.jp. This method allows for uniform film formation, even within fine holes daiwatechno.co.jp. Organometallic cluster precursors, including homometallic and heterometallic clusters like RuOs₃(CO)₁₃(μ-H)₂, have been utilized for CVD of this compound and this compound-ruthenium alloy films nus.edu.sg. Pyrazolate complexes have also been investigated as CVD source reagents for this compound thin films rsc.org. Studies using these complexes have shown that this compound metal thin films can be optimally deposited at temperatures between 450 and 500 °C rsc.org.

This compound thin films deposited by plasma CVD exhibit properties such as high melting point (3,045°C) and strong resistance to heat damage daiwatechno.co.jp. The deposited surface is typically uniform and smooth, making it suitable for vacuum applications daiwatechno.co.jp. This compound deposition technology using CVD has been applied to aperture plates in electron microscopes as an anti-static measure daiwatechno.co.jp.

An this compound-oxygen thin film has also been prepared by d.c.-glow-discharge deposition from this compound tetraoxide, yielding a homogeneous amorphous structure with resistivity in the order of 10⁻⁴ Ω cm researchgate.net. These films can be transparent and conductive, with a 20 nm thick film showing about 80% transparency for visible light on glass or plastic substrates researchgate.net.

This compound-Based Materials for Specialized Technologies

This compound's unique properties make it a valuable component in materials designed for specialized technological applications, particularly in electronics, optoelectronics, and data storage.

High-Performance Electronics and Optoelectronics

This compound's electrical conductivity and durability make it suitable for applications in high-precision electronics, such as microchips and sensors marketresearchintellect.com. Its integration into electronic components can enhance performance and longevity, which is particularly relevant in sectors requiring reliability and durability, including aerospace, automotive, and medical equipment manufacturing marketresearchintellect.com. The demand for materials that can withstand extreme conditions in increasingly compact and complex consumer electronics is expected to expand this compound's role marketresearchintellect.com.

In optoelectronics, this compound-based materials are being explored for their potential in devices that convert light and electrical energy. Research is ongoing to develop organic optoelectronic materials and devices with high performance and added value kyushu-u.ac.jp. While the search results don't detail specific this compound-based electronic components, the general trend in high-precision electronics points to this compound's utility where durability and conductivity are paramount marketresearchintellect.com.

This compound(II) complexes, particularly phosphorescent ones, have shown promise for applications in organic light-emitting diodes (OLEDs) acs.org. Highly efficient red phosphorescent this compound(II) complexes have been synthesized and evaluated for their electroluminescent properties in OLEDs, demonstrating promising device efficiencies for future applications acs.org.

Advanced Data Storage Solutions

This compound is emerging as a promising candidate for advanced data storage solutions, especially with the growing need for materials supporting high-density data storage marketresearchintellect.com. Researchers are investigating this compound's magnetic properties to optimize data storage devices, particularly where long-term stability and data retention are critical marketresearchintellect.com. The integration of this compound in memory and storage technologies could lead to more robust, high-capacity solutions for data-intensive industries like cloud computing and big data analytics marketresearchintellect.com.

An international research team has reported the synthesis and testing of an this compound sulfur dioxide ammine complex for solid-state optical switching, a technology with applications in optical data storage and quantum computing anl.gov. This this compound-based crystal can undergo photoinduced changes, where different molecular configurations can represent binary data (0s and 1s), potentially enabling three-dimensional optical data storage anl.gov. The ability of this compound to better stabilize sulfur dioxide photoisomers compared to ruthenium counterparts suggests its potential in developing promising solid-state optical switches anl.gov.

Theoretical and Computational Chemistry of Osmium

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the bonding, geometry, and reactivity of osmium compounds. These computational tools provide a microscopic view of electron distribution and energy levels.

Density Functional Theory (DFT) has become a versatile and popular computational method for investigating the electronic ground state of many-body systems, including complex this compound compounds. wikipedia.orgmpg.de It offers a balance between computational cost and accuracy, making it suitable for studying the electronic structure, geometry, and properties of atoms, molecules, and condensed phases. wikipedia.orgmpg.de DFT calculations are used to determine optimized geometries, which can be compared with experimental data from X-ray crystallography. For instance, in studies of bis(terpyridine)this compound(II) complexes, the calculated Os-N bond lengths show good agreement with experimental values, with minor discrepancies attributed to solid-state packing effects not present in gas-phase or implicit solvent models. mdpi.com

DFT is also instrumental in elucidating the molecular orbital (MO) framework of this compound complexes. mdpi.com For pseudo-octahedral d⁶ this compound(II) complexes like [Os(tpy)₂]²⁺, DFT correctly predicts a ground state with six electrons filling the lower-energy t₂g-like orbitals (dxy, dyz, dxz) and no electrons in the higher-energy eg-like orbitals. mdpi.com The theory can predict the ground state spin states for various oxidation states of a complex; for example, for [Os(tpy)₂]m, the ground states for m = 0, 1, 2, and 3 were calculated to be triplet, doublet, singlet, and doublet, respectively. mdpi.com Furthermore, analysis of the MOs provides insight into redox processes, showing, for instance, that upon oxidation from Os(II) to Os(III), the highest occupied molecular orbital (HOMO) can shift from being metal-centered to ligand-centered. nih.gov This is supported by Mulliken spin density analysis, which can quantify the distribution of unpaired electrons across the metal and ligands in different redox states. mdpi.com DFT has also been used to explore the formation and nature of noncovalent interactions, such as osme bonds in nitrido-osmium(VI) derivatives. mdpi.com

Table 1: Comparison of Experimental and Calculated Os-N Bond Lengths (Å) for a Bis(terpyridine)this compound(II) Complex This interactive table presents a comparison between Os-N bond lengths determined by X-ray crystallography and those calculated using DFT (B3LYP/6-311G(d,p)/def2tzvpp with a solvent model), demonstrating the accuracy of the theoretical approach.

Bond Experimental (Å) Calculated (Å)
Os-N (Central) 1.964 2.009
Os-N (Terminal) 2.083 2.102

Data sourced from a study on bis(terpyridine)this compound(II) complexes. mdpi.com

Table 2: Calculated Energies and Ground Spin States for [Os(tpy)₂]ⁿ in Different Oxidation States This table shows the effectiveness of the selected DFT approach in correctly identifying the electronic structure, energy levels, and ground states of [Os(tpy)₂]ⁿ. The energies are calculated using the B3LYP functional in the solvent phase (acetonitrile).

Complex Oxidation State (n) d-electron Count Ground Spin State (S) Calculated Energy (eV)
[Os(tpy)₂]⁰ 0 d⁶+2e⁻ 1 (Triplet) -
[Os(tpy)₂]¹⁺ +1 d⁶+1e⁻ ½ (Doublet) -
[Os(tpy)₂]²⁺ +2 d⁶ 0 (Singlet) -
[Os(tpy)₂]³⁺ +3 d⁵ ½ (Doublet) -

Data adapted from a DFT study on bis(terpyridine)this compound(II) complexes. mdpi.com

For situations requiring higher accuracy, particularly in describing electron correlation and excited states, ab initio and post-Hartree-Fock methods are employed. While computationally more demanding than DFT, these methods provide a more rigorous solution to the electronic Schrödinger equation. An example is the use of the ab initio multireference perturbation method (NEVPT2) to calculate the absorption spectra of complexes like [Os(bpy)₃]²⁺ and [Os(phen)₃]²⁺. nih.gov These calculations, which incorporate relativistic effects through approximations like the ZORA (Zeroth-Order Regular Approximation), have shown very good agreement with experimental spectra, especially for the metal-to-ligand charge transfer (MLCT) transitions in the visible and near-UV regions. nih.gov

Ab initio quantum molecular dynamics (QMD) simulations represent another powerful application of these high-level methods. aps.orgaps.org QMD has been used to determine fundamental physical properties of elemental this compound under extreme conditions, such as its melting curve up to 500 GPa. aps.orgaps.org These simulations predicted a zero-pressure melting point of 3370 ± 75 K, corroborating experimental suggestions that the commonly cited value of 3300 K may be for impure this compound. aps.orgaps.org Such studies also yield the equation of state (EOS) and the pressure dependence of the crystal lattice parameters, providing crucial data that is difficult to obtain experimentally at extreme pressures. aps.orgaps.org

Reaction Mechanism and Pathway Elucidation

Computational chemistry is a powerful tool for mapping the intricate pathways of chemical reactions, identifying transient species like transition states, and modeling entire catalytic cycles.

Understanding a chemical reaction's mechanism involves characterizing its potential energy surface (PES). A key feature of the PES is the transition state (TS), which is the highest energy point along the lowest energy path connecting reactants and products. openmopac.net Locating this saddle point is a primary objective of computational reaction studies. openmopac.net

Once a transition state geometry is located, its connection to the intended reactants and products is confirmed by performing an Intrinsic Reaction Coordinate (IRC) calculation. scm.commdpi.comfaccts.demissouri.edurowansci.com The IRC method traces the minimum energy path (MEP) downhill from the transition state in both forward and reverse directions. scm.comrowansci.com This analysis provides a detailed picture of the geometric and energetic changes that occur during the reaction, confirming that the located TS is the correct one for the process under investigation. rowansci.com This methodology has been applied to study the isomerization of this compound-tellurium clusters, where the computed isomerization pathway was found to be consistent with experimentally determined kinetic data. rsc.org

Computational methods, particularly DFT, are extensively used to model complete catalytic cycles involving this compound. researchgate.netacs.org This involves calculating the geometries and energies of all species in the cycle, including the initial catalyst, reactant-catalyst adducts, all intermediates, transition states for each elementary step, and the final product-catalyst complex before catalyst regeneration. By piecing together these individual steps, a comprehensive energy profile for the entire catalytic process can be constructed.

This approach provides invaluable mechanistic insights that can be difficult to obtain experimentally. For example, DFT has been used to validate proposed mechanisms for this compound-catalyzed reactions such as heterocyclization to form benzoxepine (B8326511) derivatives and asymmetric dihydroxylation. researchgate.netacs.org These models help rationalize observed selectivity, identify the rate-determining step, and can guide the design of more efficient catalysts by modifying ligand structures to lower key energy barriers. acs.org

Photophysical Properties and Excited State Theory

The interaction of this compound complexes with light is a rich area of study, driven by their potential use in photocatalysis, sensing, and light-emitting devices. nih.gov Computational methods are crucial for understanding the nature of the electronic excited states that govern these properties.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic absorption and emission properties of this compound complexes. rsc.org These calculations can predict the energies of vertical transitions from the ground state to various excited states, which correspond to peaks in the absorption spectrum. arxiv.org A key feature of many this compound(II) polypyridyl complexes is the presence of low-energy metal-to-ligand charge transfer (MLCT) excited states. arxiv.orgaip.org Due to the large spin-orbit coupling imparted by the heavy this compound atom, direct absorption from the ground singlet state to the catalytically active triplet MLCT state is possible, a property that is advantageous in photoredox catalysis. researchgate.net

Computational studies allow for the detailed characterization of these excited states, including their orbital parentage (e.g., MLCT, ligand-centered π–π*). aip.orgnih.gov This understanding is critical for tuning the photophysical properties of the complexes. For instance, modifying ligands can alter the energies of the HOMO and LUMO, thereby shifting absorption and emission wavelengths and changing excited-state redox potentials. rsc.orgresearchgate.net Theoretical models can also investigate the interplay between different types of excited states, such as the ³MLCT and ligand-localized ³ILCT states, which is key to understanding the excited-state relaxation pathways. nih.gov This predictive power aids in the rational design of new this compound complexes with tailored photophysical properties for specific applications, such as red-emitting phosphors for OLEDs or photocatalysts for solar energy conversion. rsc.orgaip.org

Table 3: Selected Photophysical Properties of this compound(II) Complexes in Acetone This interactive table summarizes key photophysical data for two this compound(II) complexes, highlighting how ligand modification (addition of CF₃ groups) impacts their properties. Data was obtained from experimental measurements in acetone.

Complex MLCTmax (nm) ε (M⁻¹cm⁻¹) PLmax (nm) τ (ns) Φ kr (s⁻¹) knr (s⁻¹)
[Os(CF₃bpy)₂(tmam)]⁴⁺ 468 13,000 680 38 0.0019 5.0 x 10⁴ 2.6 x 10⁷
[Os(bpy)₂(tmam)]⁴⁺ 458 15,000 700 25 0.0016 6.4 x 10⁴ 4.0 x 10⁷

MLCTmax: Maximum absorption wavelength of the MLCT band. ε: Molar absorption coefficient. PLmax: Maximum photoluminescence wavelength. τ: Excited-state lifetime. Φ: Quantum yield. kr: Radiative rate constant. knr: Non-radiative rate constant. Data sourced from a study on this compound(II) photocatalysts. aip.org

Time-Dependent Density Functional Theory (TDDFT) for Excited State Behavior

Time-Dependent Density Functional Theory (TDDFT) has become a widely used method for investigating the excited-state properties of transition metal complexes, including those of this compound. csmres.co.ukwikipedia.org This approach allows for the calculation of electronic absorption spectra by determining the poles in the response of the ground state density to a time-varying electric field, which correspond to excitation energies. csmres.co.ukwikipedia.org For this compound compounds, TDDFT is particularly valuable for interpreting the nature of their electronic transitions, which are often dominated by metal-to-ligand charge transfer (MLCT) bands. acs.orgresearchgate.net

Studies on this compound(II) polypyridyl complexes have demonstrated that TDDFT calculations can achieve reasonable agreement with experimental UV-visible absorption spectra. acs.orgacs.org For example, calculations on complexes like [Os(TAP)₂(dppz)]²⁺ and [Os(TAP)₂(dppp2)]²⁺ have successfully identified the lower-energy absorptions as being dominated by ¹MLCT transitions. acs.orgacs.org However, it is also common for TDDFT to overestimate the energies of these absorption features. acs.orgacs.org The method is also capable of predicting spin-forbidden transitions, such as those to ³MLCT states, which are crucial for understanding the photophysical properties of these complexes. acs.org

The choice of ancillary ligands can significantly impact the optoelectronic properties, and TDDFT is an effective tool for studying these effects. A study on red-emitting this compound(II) complexes, (N^N)₂Os(P^P), showed how altering the P^P ancillary ligand influences HOMO-LUMO gaps and emission wavelengths. acs.org DFT and TDDFT calculations can help rationalize the design of this compound complexes for specific applications by predicting their photophysical behavior. researchgate.net While powerful for low-lying valence excited states, standard TDDFT functionals can be inaccurate for states with significant charge-transfer character over long distances or for high-lying Rydberg states due to the self-interaction problem. csmres.co.ukrsc.org

Table 1: Comparison of Experimental and TDDFT-Calculated Absorption Maxima (λmax) for Select this compound Complexes

ComplexCalculated λmax (nm) [Transition Type]Experimental λmax (nm) [Transition Type]Reference
[Os(bpy)₃]²⁺Visible/near-UV: 16,000 - 33,000 cm⁻¹ (MLCT)Visible: 430 - 520 nm (¹MLCT) acs.orgwashington.edu
[Os(phen)₃]²⁺Visible/near-UV: 16,000 - 33,000 cm⁻¹ (MLCT)Not Specified washington.edu
[Os(TAP)₂(dppz)]²⁺Lower-energy absorptions dominated by TAP-localized ¹MLCTBroad absorption envelope 370-520 nm (¹MLCT) acs.org
(N^N)₂Os(dmpm) (Complex 1)Red-shifted absorption compared to complexes 2-4Red-shifted emission (715 nm) acs.org
(N^N)₂Os(dmpcb) (Complex 5)Blue-shifted absorption compared to complexes 2-4Red-shifted emission (735 nm) acs.org

Spin-Orbit Coupling Effects on Electronic Transitions

For heavy elements like this compound, spin-orbit coupling (SOC) is a dominant interaction that profoundly influences electronic structure and properties. nih.govnih.gov SOC arises from the interaction between the electron's spin and its orbital angular momentum. In this compound complexes, this effect is so large that it cannot be treated as a minor perturbation. researchgate.net The pure spin states (singlet and triplet) become mixed, and a description in terms of spin-orbital states is more appropriate. aps.org

One of the most significant consequences of SOC in this compound chemistry is its impact on electronic transitions and redox potentials. Including SOC in calculations is essential for accurately reproducing the low-energy absorption bands that are characteristic of Os(II) complexes. researchgate.net For the Os(II)/Os(III) redox couple in octahedral complexes, SOC has been shown to cause a systematic negative shift in the calculated reduction potentials by approximately 300 mV. nih.govmdpi.com This stabilization of the Os(III) state arises from the splitting of the 2T₂g ground state (in idealized octahedral symmetry) into a Kramers doublet and a quartet. nih.govmdpi.com This splitting is substantial, calculated to be in the range of 4155–5061 cm⁻¹ for Os³⁺ complexes, which is significantly larger than the splitting in analogous Ru³⁺ complexes (1354–1573 cm⁻¹). nih.govmdpi.com

The large SOC in [Os(bpy)₃]²⁺ has been experimentally verified and explains anomalies in oxidation potential trends when compared to its iron and ruthenium analogues. nih.gov This strong coupling also facilitates intersystem crossing, influencing the photophysical pathways and lifetimes of excited states, which is a key feature in the design of this compound-based phosphors and photosensitizers. acs.org Theoretical models that neglect SOC fail to provide even a qualitatively correct description of the electronic spectra and redox properties of many this compound compounds. researchgate.net

Table 2: Calculated Effects of Spin-Orbit Coupling (SOC) on Properties of Octahedral this compound Complexes

PropertySystemCalculated Effect of SOCReference
Reduction Potential (Os²⁺/³⁺)[Os(H₂O)₆]²⁺/³⁺, [OsCl₆]⁴⁻/³⁻, [Os(NH₃)₆]²⁺/³⁺, [Os(en)₃]²⁺/³⁺, [Os(bipy)₃]²⁺/³⁺, [Os(CN)₆]⁴⁻/³⁻Systematic shift of approx. -300 mV nih.govmdpi.com
Ground State Splitting (Os³⁺)Octahedral Os³⁺ Complexes (e.g., [Os(H₂O)₆]³⁺)²T₂g state splits by 4155–5061 cm⁻¹ nih.govmdpi.com
Absorption SpectraOs(II) polypyridyl complexesEssential for reproducing low-energy absorption bands researchgate.net
MLCT Transition Energy[Os(bpy)₃]²⁺ vs. [Ru(bpy)₃]²⁺Explains the lower energy of the MLCT transition in the Os complex nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules, providing insights into their conformational flexibility, solvation, and interactions with their environment over time. acs.org For this compound complexes, particularly in the context of their applications in catalysis or medicine, understanding their behavior in solution is critical. First-principles MD, where forces are calculated "on-the-fly" from electronic structure methods like DFT, is an especially robust technique for organometallic systems. acs.org This method avoids the need for pre-parameterized force fields and can accurately model systems where bond breaking/formation or changes in electronic state occur. acs.org

The application of MD allows for the exploration of the conformational landscape of flexible this compound complexes. For instance, the rotation of phenyl groups in polypyridyl ligands can influence non-radiative decay pathways, and MD could be used to sample these motions and their timescales. researchgate.net In catalytic cycles, MD simulations can elucidate the role of the solvent in stabilizing intermediates, mediating proton transfer, or coordinating to unsaturated metal centers. acs.org

While detailed first-principles MD studies on this compound complexes are computationally demanding, related computational techniques like molecular docking have been applied. In the study of this compound arene anticancer agents, molecular docking simulations have been used to predict and analyze the intermolecular interactions between the this compound complexes and biological targets like anti-apoptotic proteins or DNA. acs.orgwashington.edunih.gov Such studies help in understanding the potential mechanism of action at a molecular level, guiding the design of more effective therapeutic agents. Conformational analysis through techniques like Hirshfeld surface analysis, supported by docking studies, has also been used to investigate the coordination sphere contacts in this compound-cymene complexes. acs.org

Relativistic Effects in this compound Calculations

As a heavy element with atomic number 76, the chemistry of this compound is heavily influenced by relativistic effects. These effects arise because the core electrons in heavy atoms move at speeds that are a significant fraction of the speed of light, leading to an increase in their relativistic mass. This, in turn, causes a contraction and energetic stabilization of s and p orbitals, while d and f orbitals become expanded and destabilized due to more effective screening of the nuclear charge by the contracted inner orbitals.

These relativistic shifts have profound chemical consequences. For this compound, the relativistically elevated energy of the 5d orbitals is a key factor. Ignoring these effects in calculations leads to incorrect predictions of molecular properties. For instance, in a study of metal-metal bonded this compound corrole (B1231805) dimers, {Os[TpXPC]}₂, relativistic effects were found to be substantial. While DFT calculations showed an almost negligible relativistic effect on the Os-Os bond distance, relativity was responsible for approximately one-third (~0.17 V) of the ~0.5 V difference in reduction potentials between analogous this compound and ruthenium dimers. This was attributed to the fact that reduction in the this compound dimer is not purely metal-centered but involves significant delocalization onto the ligand, a direct consequence of the relativistically raised 5d orbital energies.

Furthermore, relativistic effects significantly alter the electronic spectra. The UV-vis spectra of this compound corrole dimers are markedly different from their ruthenium counterparts, with a key feature in the this compound series being blue-shifted by about 0.55 eV. TDDFT calculations suggest this is related to higher-lying Os(5d)-based Lowest Unoccupied Molecular Orbitals (LUMOs) in the this compound complexes. Computational methods designed to study heavy elements, therefore, must incorporate relativity, often through approximations like the Zeroth-Order Regular Approximation (ZORA) or by using relativistic effective core potentials (ECPs). washington.eduresearchgate.net

Table 3: Impact of Relativistic Effects on Calculated Properties of this compound Corrole Dimers ({Os[TPC]}₂)

PropertyObservation/CalculationRelativistic ContributionReference
Reduction Potential~0.5 V lower than analogous Ru dimerApprox. one-third of the difference is ascribed to relativity.
Os-Os Bond DistanceComparison of scalar-relativistic and non-relativistic DFT calculations showed an almost vanishingly small relativistic effect on the distance.Minimal
UV-vis SpectrumA strong near-UV feature is blue-shifted by ~0.55 eV relative to the analogous Ru dimer.The shift is related to higher-energy Os(5d)-based LUMOs, a relativistic effect.
Electron LocalizationReduction is not exclusively metal-based; spin density is delocalized onto the corrole ligand.The relativistically elevated energy of Os(5d) orbitals promotes this delocalization.

Mentioned Compound Names

Abbreviation/Common NameFull Chemical Name
[Os(bpy)₃]²⁺Tris(2,2'-bipyridine)this compound(II)
[Os(phen)₃]²⁺Tris(1,10-phenanthroline)this compound(II)
[Os(TAP)₂(dppz)]²⁺Bis(1,4,5,8-tetraazaphenanthrene)dipyrido[3,2-a:2',3'-c]phenazinethis compound(II)
[Os(TAP)₂(dppp2)]²⁺Bis(1,4,5,8-tetraazaphenanthrene)pyrido[2',3':5,6]pyrazino[2,3-f] aps.orgphenanthrolinethis compound(II)
(N^N)₂Os(dmpm)Bis(5-(1-isoquinolyl)-1,2,4-triazole)bis(dimethylphosphino)methylenethis compound(II)
(N^N)₂Os(dmpcb)Bis(5-(1-isoquinolyl)-1,2,4-triazole)1,2-bis(dimethylphosphino)-4-cyano-benzenethis compound(II)
[Os(H₂O)₆]²⁺/³⁺Hexaaquathis compound(II)/Hexaaquathis compound(III)
[OsCl₆]⁴⁻/³⁻Hexachloroosmate(II)/Hexachloroosmate(III)
[Os(NH₃)₆]²⁺/³⁺Hexaamminethis compound(II)/Hexaamminethis compound(III)
[Os(en)₃]²⁺/³⁺Tris(ethylenediamine)this compound(II)/Tris(ethylenediamine)this compound(III)
[Os(CN)₆]⁴⁻/³⁻Hexacyanoosmate(II)/Hexacyanoosmate(III)
{Os[TpXPC]}₂Bis(meso-tris(p-X-phenyl)corrole)dithis compound(II)
[Os(η⁶-p-cymene)(PPh₃)Cl₂]Dichloro(η⁶-p-cymene)(triphenylphosphine)this compound(II)

Advanced Analytical and Spectroscopic Characterization Techniques for Osmium Compounds

Structural Elucidation

Determining the precise spatial arrangement of atoms is fundamental to understanding the properties and reactivity of osmium compounds. A variety of diffraction and microscopy techniques are employed for this purpose, each suited to different types of materials.

For instance, the structures of numerous this compound carbonyl clusters have been meticulously detailed using XRD. A single-crystal X-ray structural analysis of undecacarbonyldihydridotrithis compound, H₂Os₃(CO)₁₁, revealed key structural perturbations caused by the presence of hydride ligands. acs.org The study showed a lengthening of the bridged this compound-osmium bond and a redistribution of the equatorial carbonyl ligands when compared to dodecacarbonyltrithis compound, Os₃(CO)₁₂. acs.org Similarly, the structures of complex this compound clusters, such as [Os₁₁(µ₄-O)₃(CO)₃₀], have been elucidated by X-ray crystallography, revealing novel metal core geometries. rsc.org

The presence of the heavy this compound atom in a crystal structure is advantageous for XRD analysis as it facilitates the solution of the phase problem and can aid in the determination of the absolute configuration of chiral molecules. acs.org This has been demonstrated in the structural assignment of alkenes, which form stable crystalline adducts with this compound tetroxide and TMEDA (tetramethylethylenediamine). acs.org

Neutron diffraction complements XRD, particularly in locating light atoms like hydrogen, which are often difficult to detect with X-rays, especially in the presence of a heavy atom like this compound. This is critical in understanding the role of hydride ligands in this compound cluster chemistry.

Table 1: Selected Crystallographic Data for this compound Compounds

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
H₂Os₃(CO)₁₁MonoclinicP2₁/nBridged Os-Os bond length of 2.812 Å acs.org
Os₃(CO)₁₂MonoclinicP2₁/nAverage Os-Os bond length of 2.877 Å acs.org
[Os₁₁(µ₄-O)₃(CO)₃₀]--Tri-edge bridged, bicapped trigonal prismatic metal core rsc.org
[(µ-H)Os₃(CO)₁₀(µ-1,8-η²-C₉H₆N)]TriclinicOs₃ triangle with a bridging hydride and quinoline (B57606) ligand researchgate.net
[Os(II)Cl(PNP)]--Square-planar coordination geometry rsc.org

Data presented is a selection from the cited literature and is not exhaustive.

For materials at the nanoscale, such as this compound nanoparticles and nanoclusters, where single crystals suitable for XRD are not available, electron microscopy techniques are indispensable. Transmission Electron Microscopy (TEM) provides direct imaging of the size, shape, and morphology of these nanomaterials. High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) offers Z-contrast imaging, which is particularly useful for distinguishing heavy elements like this compound from lighter elements in a composite material.

The synthesis of size-selective, monodispersed spherical this compound nanoparticles has been characterized using techniques including TEM. These analyses can reveal lattice spacing, even in an aggregated state, providing insights into the crystalline nature of the nanoparticles.

Scanning Probe Microscopy (SPM) techniques allow for the characterization of this compound species confined to a surface with atomic resolution. Scanning Tunneling Microscopy (STM) can image the topography of a surface and the arrangement of individual atoms or molecules. Scanning Tunneling Spectroscopy (STS) provides information about the local electronic density of states, offering insights into the electronic properties of the surface-confined this compound species. These techniques are invaluable for studying catalytic processes on this compound surfaces and the self-assembly of this compound-containing molecules on various substrates.

Spectroscopic Characterization

Spectroscopic methods provide complementary information to diffraction and microscopy, offering insights into the bonding, electronic structure, and molecular weight of this compound compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of diamagnetic this compound compounds in solution. ¹H NMR is routinely used to identify and locate hydride ligands in this compound cluster compounds, as well as to characterize organic ligands attached to the this compound center. researchgate.netresearchgate.net ¹³C NMR provides information about the carbon environment, including carbonyl ligands and organic moieties. researchgate.net While ¹⁸⁷Os is an NMR-active nucleus, its low natural abundance and receptivity have limited its routine application. However, NMR of other nuclei within the ligands, such as ³¹P in phosphine-containing complexes or even ¹⁹⁵Pt in mixed-metal clusters, can provide significant structural information.

For example, the characterization of trithis compound carbonyl clusters with potential biological activity has been aided by ¹H NMR analysis to deduce the structure of the complexes formed. drew.edu

Mass spectrometry (MS) is essential for determining the molecular weight of this compound compounds and for obtaining information about their composition through the analysis of fragmentation patterns. Fast Atom Bombardment (FAB) mass spectrometry has been a valuable technique for the characterization of non-volatile and thermally labile this compound clusters. researchgate.net More recently, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation of components in a mixture before their introduction into the mass spectrometer, which is particularly useful for analyzing complex reaction mixtures and for the characterization of this compound-containing biomolecules. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a compound with high confidence. researchgate.net

The characterization of a trithis compound carbonyl cluster-phenylarsine oxide derivative, [Os₃(O)₉(μ-H){μ-PhAs(O)OAsPh}], was supported by HRMS and FAB-MS to confirm its composition. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound compounds. researchgate.netnih.gov These methods probe the vibrational modes of molecules, which are sensitive to the mass of the atoms, bond strength, and molecular geometry. ksu.edu.sa Consequently, they provide detailed fingerprints for identifying functional groups and characterizing the nature of metal-ligand and metal-metal bonds. nih.govksu.edu.sa

IR spectroscopy is particularly effective for identifying polar functional groups and asymmetric vibrations, as a change in the dipole moment is required for a vibration to be IR active. researchgate.netksu.edu.sa Conversely, Raman spectroscopy, which relies on changes in polarizability, is highly sensitive to the vibrations of homo-nuclear bonds and symmetric modes. ksu.edu.sa The complementary nature of these two techniques allows for a more complete vibrational analysis. ksu.edu.sa

In the study of this compound complexes, these techniques are routinely used to:

Identify Ligands: The characteristic vibrational frequencies of ligands often shift upon coordination to an this compound center, reflecting changes in the electronic structure. ksu.edu.sa

Determine Bonding Modes: Vibrational spectroscopy can distinguish between different coordination modes, such as terminal versus bridging carbonyl (CO) ligands. youtube.com

Characterize Metal-Core Vibrations: In the far-infrared and low-frequency Raman regions, vibrations corresponding to Os-ligand (e.g., Os-X, where X is a halogen) and, in polynuclear complexes, Os-Os stretching modes can be observed and assigned. rsc.orgnih.gov

Detailed studies on dithis compound tetracarboxylate complexes, for instance, have utilized IR and Raman spectroscopy to assign the key skeletal fundamentals. rsc.org Resonance Raman studies, where the excitation wavelength matches an electronic transition, can selectively enhance vibrations associated with a specific part of the molecule, aiding in the assignment of complex spectra. rsc.org Theoretical calculations, such as those using density functional theory (DFT), are often employed alongside experimental work to predict vibrational frequencies and support assignments for complexes like mixed carbonyl-halide this compound compounds. nih.gov

Interactive Table: Selected Vibrational Frequencies for this compound Complexes

This table presents characteristic vibrational frequencies (in cm⁻¹) for different bonding modes in selected this compound compounds as determined by IR and Raman spectroscopy.


ComplexVibrational ModeFrequency (cm⁻¹)Spectroscopy MethodReference
[Os₂(O₂CCH₂Cl)₄Cl₂]ν(Os-Os)236–228Raman nih.gov
[Os₂(O₂CC₂H₅)₄Cl₂]ν(Os-O)393–256Raman nih.gov
[Os₂(O₂CC₃H₇)₄Cl₂]ν(Os-Cl)311–292Raman nih.gov
cis-Os(CO)₂Cl₄²⁻ν(C-O)~2000-2100IR mdpi.com
fac-Os(CO)₃Br₃⁻ν(Os-Br)~180-220IR/Raman mdpi.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and photoluminescence, provides fundamental information about the electronic structure and excited-state properties of this compound compounds. nih.govnih.gov this compound(II) complexes, in particular, are known for their rich photophysical behavior, which makes them candidates for applications in light-emitting diodes (OLEDs), sensors, and cellular imaging. nih.govmdpi.comwashington.edu

The UV-Vis absorption spectra of this compound complexes are typically characterized by several types of electronic transitions:

Ligand-Centered (LC) Transitions: These high-energy absorptions, often in the UV region, correspond to π–π* transitions within the ligands. nih.gov

Metal-to-Ligand Charge Transfer (MLCT) Transitions: These are prominent features in the visible region for many Os(II) polypyridyl complexes. nih.govacs.org They involve the promotion of an electron from a metal-based d-orbital to a ligand-based π*-orbital. The energy of these transitions can be tuned by modifying the ligands. washington.edu

Intraligand Charge Transfer (ILCT) Transitions: Occur in ligands that have both electron-donating and electron-accepting moieties. nih.gov

Due to the strong spin-orbit coupling introduced by the heavy this compound atom, formally spin-forbidden transitions, such as ³MLCT absorptions, can be observed as weak bands at lower energies. nih.govacs.org

Many this compound complexes are luminescent, typically emitting light from the lowest-energy triplet excited state (e.g., ³MLCT). washington.edu This emission is often referred to as phosphorescence. This compound(II) complexes can exhibit strong red to near-infrared (NIR) emission with microsecond lifetimes. nih.govwashington.edu The emission properties, such as wavelength, quantum yield, and lifetime, are highly dependent on the ligand environment and the solvent. washington.edunih.gov For example, reducing the number of electron-accepting polypyridyl ligands can blue-shift the emission from the NIR into the visible red region, making the complexes more suitable for OLED applications. washington.edu

Interactive Table: Photophysical Data for Selected this compound(II) Complexes

This table summarizes key absorption and emission data for several luminescent this compound(II) complexes.


ComplexAbsorption λₘₐₓ (nm) (Transition)Emission λₘₐₓ (nm)Quantum Yield (Φ)Reference
[Os(phen)₂(aphen)](PF₆)₂>600 (MLCT)~7000.0029 nih.gov
OsPhenSS400-550 (¹MLCT), 550-750 (³MLCT)770N/A youtube.com
Various diimine/phosphine Os(II) complexesVisible (MLCT)611-651up to 0.45 nih.gov
Os-(4-phpy) complexN/A560Enhanced by heparin rsc.org

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Coordination Environment

X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) are powerful element-specific techniques used to probe the electronic structure and local atomic environment of this compound in various compounds. unito.ityoutube.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons ejected by X-ray irradiation. youtube.comyoutube.com It provides information on the elemental composition, empirical formula, and chemical (oxidation) state of the elements within the top few nanometers of a material's surface. youtube.comnih.gov The binding energy of a core electron is sensitive to the chemical environment and oxidation state of the atom; higher oxidation states generally correspond to higher binding energies. youtube.com

X-ray Absorption Spectroscopy (XAS) provides information about the oxidation state and local coordination geometry of the absorbing atom. The XAS spectrum is typically divided into two regions:

X-ray Absorption Near Edge Structure (XANES): This region, around the absorption edge, is sensitive to the formal oxidation state and the coordination geometry (e.g., octahedral, tetrahedral) of the this compound atom. unito.itresearchgate.net The position of the absorption edge (often measured at the inflection point or "white line" maximum) typically shifts to higher energy with an increasing oxidation state. unito.itbrad.ac.uk However, the coordination environment can also significantly influence the edge position, sometimes more than the formal oxidation state. unito.it

Extended X-ray Absorption Fine Structure (EXAFS): The oscillations past the XANES region contain information about the number, type, and distances of neighboring atoms surrounding the central this compound atom. brad.ac.uk

Techniques like High-Energy-Resolution Fluorescence-Detection (HERFD) XANES can overcome the large lifetime broadening typically associated with Os 2p orbitals, providing much better resolved spectral features for detailed analysis of both solid and liquid samples. unito.it Synchrotron-based nanoprobe XAS has even been used to map the distribution and quantify the speciation of Os(II) and Os(III) complexes within cancer cells at a subcellular level. rsc.org

Interactive Table: Application of XAS/XPS to this compound Compounds

This table highlights findings from XAS and XPS studies on this compound materials.


TechniqueCompound/SystemKey FindingReference
HERFD XANESOsCl₃ vs. [Os(bpy)₂(CO)Cl]⁺Demonstrated that coordination environment has a greater influence on the Os L-edge position than formal oxidation state. nih.gov
Nanoprobe XASOrgano-osmium complex in cancer cellsAllowed for subcellular detection and quantification of both Os(II) and Os(III) species. mdpi.com
Microfocus XASThis compound nanocrystalsUsed the Os LIII-edge white line position to determine the oxidation state, revealing differences based on the synthesis method. unito.it
XPSMetal Oxide NanoparticlesGeneral technique to probe chemical composition and oxidation state of the near-surface region.

Electrochemical Characterization (e.g., Cyclic Voltammetry, Chronoamperometry)

Electrochemical techniques are essential for investigating the redox properties of this compound compounds, which is crucial for their application in areas like catalysis, sensors, and dye-sensitized solar cells. mdpi.comresearchgate.net

Cyclic Voltammetry (CV) is the most widely used technique for this purpose. mdpi.com It involves sweeping the potential of an electrode and measuring the resulting current. A CV experiment reveals the redox potentials of a compound, providing information on the stability of different oxidation states (e.g., the Os(II)/Os(III) couple). mdpi.com The redox potentials of this compound complexes can be systematically tuned by altering the ligand set. mdpi.comnih.gov For example, each addition of a cyclometalating Os-C bond in a series of bis(terpyridine)this compound(II) complexes causes the Os(II)/Os(III) reduction potential to decrease significantly. mdpi.com The separation between the anodic and cathodic peak potentials (ΔEₚ) in a CV provides information about the electrochemical reversibility of the redox process. mdpi.com

Chronoamperometry is another valuable electrochemical method where the potential of the electrode is stepped to a value that induces an electrochemical reaction, and the resulting current is monitored over time. wikipedia.org This technique is often used to study the kinetics of electron transfer reactions and to determine parameters for applications like amperometric biosensors. researchgate.net For instance, it has been used to optimize the response of horseradish peroxidase (HRP) biosensors that employ this compound bipyridyl complexes as redox mediators. researchgate.net

The combination of these techniques allows for a thorough assessment of the electron transfer capabilities of this compound complexes, which is a critical step in evaluating their potential as redox mediators in biosensors or as photosensitizers in energy conversion devices. mdpi.comresearchgate.net

Interactive Table: Redox Potentials of Selected this compound Complexes

This table shows the Os(II)/Os(III) or Os(III)/Os(II) redox potentials for various this compound complexes, determined by cyclic voltammetry.


ComplexRedox Potential (V vs. ref)Reference ElectrodeReference
[Os(bpy)₃]²⁺/³⁺+0.628Ag/AgCl alsglobal.se
[OsCl(Him)(dmbpy)₂]⁺/²⁺-0.006Ag/AgCl alsglobal.se
[Os(phpy)(bpy)₂]PF₆+0.35Ag/AgCl youtube.com
[Os(phpy)₂(bpy)]PF₆-0.27Ag/AgCl youtube.com
[Os(phpy)₃]-0.90Ag/AgCl youtube.com

Advanced Isotope Analysis Techniques (e.g., ICP-SFMS, MC-ICP-SFMS)

The analysis of this compound isotopes provides a powerful tool for applications in geology, environmental science, and biology. rsc.org High-precision measurements of this compound isotope ratios are accomplished using advanced mass spectrometry techniques, primarily Inductively Coupled Plasma-Sector Field Mass Spectrometry (ICP-SFMS) and Multi-Collector ICP-SFMS (MC-ICP-MS). alsglobal.se

Inductively Coupled Plasma-Sector Field Mass Spectrometry (ICP-SFMS) , also known as high-resolution ICP-MS, uses a magnetic sector as a mass analyzer. alsglobal.se This provides higher mass resolution than more common quadrupole-based systems, allowing for the separation of isotopic signals from spectral interferences. alsglobal.se The precision for isotope ratio measurements with ICP-SFMS can be better than 0.05% relative standard deviation under optimal conditions. alsglobal.se This technique can be used for determining Os concentrations and for isotope ratio measurements in various samples, including small biological samples.

Multi-Collector Inductively Coupled Plasma-Sector Field Mass Spectrometry (MC-ICP-MS) offers even higher precision for isotope ratio measurements. alsglobal.se By using multiple detectors (Faraday cups or ion counters) to measure different isotopes simultaneously, it largely overcomes issues related to signal instability. alsglobal.se This allows for isotope ratio precision down to 0.001% (10 ppm). alsglobal.se MC-ICP-MS is the technique of choice for applications requiring the highest precision, such as Re-Os geochronology and high-precision stable isotope studies. rsc.orgthermofisher.com To achieve this high precision, mass bias effects must be corrected, often using a double-spike method or a regression model with an internal standard. rsc.orgcanada.ca Recent advancements have focused on developing methods for analyzing picogram-level quantities of this compound, which is critical for many geological applications. rsc.org

These techniques are used to measure key isotope ratios such as ¹⁸⁷Os/¹⁸⁸Os and ¹⁸⁶Os/¹⁸⁸Os, which are used for dating and tracing geological processes, and stable isotope ratios like ¹⁹⁰Os/¹⁸⁸Os, a newer tool for investigating processes from planetary formation to weathering. rsc.orgthermofisher.com

Interactive Table: Comparison of Advanced this compound Isotope Analysis Techniques

This table compares the key features and capabilities of ICP-SFMS and MC-ICP-MS for this compound isotope analysis.


TechniquePrincipleAchievable Precision (RSD)Primary Applications for this compoundReference
ICP-SFMSHigh-resolution single-collector mass spectrometry.< 0.05%Concentration analysis, pollution source tracing, analysis of small biological samples.[1, 24]
MC-ICP-MSSimultaneous measurement with multiple collectors.~0.001% (10 ppm)High-precision radiogenic isotope ratios (e.g., ¹⁸⁷Os/¹⁸⁸Os) for geochronology, high-precision stable isotope measurements (e.g., δ¹⁹⁰Os).[23, 24]

Emerging Research Frontiers and Future Directions in Osmium Chemistry

Advanced Applications in Chemical Sensing and Molecular Recognition (non-medical)

Osmium compounds are being explored for advanced applications in chemical sensing and molecular recognition outside of the medical domain. This research area capitalizes on the unique electrochemical and optical properties that this compound complexes can exhibit. While the provided search results touch upon chemical sensing and molecular recognition using various materials, they offer limited specific details on this compound-based systems in non-medical contexts.

However, the broader principles discussed in the search results regarding the design of sensors provide insight into how this compound could be utilized. For instance, the use of nanomaterials, including gold nanoparticles, as electrode materials for immobilizing molecular recognition elements highlights a potential avenue for this compound integration. science.govulbi.ac.id this compound-derivatized polymers have been explored as redox relays in electrochemical sensing, demonstrating the metal's utility in facilitating electron transfer, which is crucial for many sensor designs. ulbi.ac.id The development of sensitive detection methods often relies on the careful design of recognition elements and the signal transduction mechanism, areas where this compound chemistry could play a significant role due to its varied oxidation states and coordination capabilities. Research in this area aims to develop highly sensitive and selective sensors for detecting specific chemical species in environmental monitoring, industrial process control, or security applications.

Interdisciplinary Research Integrating this compound Chemistry with Other Fields

Interdisciplinary research integrating this compound chemistry with other scientific fields is crucial for unlocking new applications and fundamental understanding. This involves collaborations between chemists and researchers in physics, materials science, biology (excluding medical applications as per instructions), and engineering.

The provided search results broadly highlight the importance of interdisciplinary research in various scientific domains. For example, discussions on microbial nanotechnology, which integrates microbiology and nanotechnology, demonstrate the value of combining different fields to create novel solutions. mdpi-res.com Similarly, research in sensors and microsystems involves materials science, chemistry, and engineering. worldscientific.com While direct examples of interdisciplinary research specifically involving this compound chemistry and non-medical fields are limited in the provided snippets, the general trend in scientific research points towards increasing interdisciplinary collaboration to tackle complex challenges.

Future directions in this compound chemistry are likely to involve closer integration with materials science for the design of novel functional materials, with physics to understand the electronic and magnetic properties of this compound complexes, and with various engineering disciplines to develop practical applications based on this compound's unique characteristics in areas like catalysis and sensing. For instance, combining this compound chemistry with microfluidics could lead to advanced microreactors or sensing devices. Integrating this compound compounds with novel nanomaterials could yield hybrid systems with tailored properties for specific applications.

Q & A

Basic Research Questions

Q. How can researchers safely handle osmium in laboratory settings to mitigate risks associated with this compound tetroxide (OsO₄) formation?

  • Methodological Answer : this compound metal is stable in its pure form but oxidizes to volatile OsO₄ (toxic and carcinogenic) upon exposure to air. Protocols include:

  • Conducting reactions in sealed, inert-atmosphere systems (e.g., Schlenk lines) .
  • Using fume hoods with HEPA filters and personal protective equipment (PPE) such as nitrile gloves and gas-tight goggles .
  • Regularly monitoring air quality with this compound-specific sensors (detection limit: 0.1 ppm) .

Q. What key physical properties of this compound influence experimental design in high-pressure material studies?

  • Methodological Answer : this compound’s extreme density (22.59 g/cm³) and high bulk modulus (462 GPa) make it ideal for diamond-anvil cell experiments. Researchers must:

  • Calibrate pressure sensors using this compound’s known phase transitions (e.g., hexagonal close-packed to face-centered cubic at 75 GPa) .
  • Account for anisotropic compressibility in crystallographic models via synchrotron X-ray diffraction .

Q. What synthesis protocols are critical for preparing this compound-based catalysts while avoiding unintended oxidation?

  • Methodological Answer : For catalytic applications (e.g., hydrogenation), this compound nanoparticles are synthesized via:

  • Sol-gel methods under argon, using reducing agents like sodium borohydride to stabilize Os⁰ .
  • Characterization via TEM (particle size <10 nm) and XPS to confirm oxidation state .

Advanced Research Questions

Q. How can this compound isotope ratios (187^{187}Os/188^{188}Os) trace the provenance of ancient iron artifacts, and what analytical challenges arise from contamination?

  • Methodological Answer :

  • Provenance Tracing : Os isotopes in slag/metallic phases reflect ore sources. For example, Negev Desert ores show 187^{187}Os/188^{188}Os = 0.12–0.15 vs. Anatolian ores (0.08–0.10) .
  • Contamination Mitigation :
  • Use laser ablation-ICP-MS to target unaltered metal phases, avoiding silica-rich slag (low Os, high contamination risk) .
  • Apply matrix separation techniques (e.g., HNO₃/HF digestion) to isolate Os from interfering elements .

Q. What integrated experimental-computational approaches elucidate this compound nanoparticle sintering mechanisms for high-density target fabrication?

  • Methodological Answer :

  • Experiments : Master Sintering Curve (MSC) analysis reveals activation energy (340 kJ/mol) via dilatometry at 1200–1600°C .
  • DFT Calculations : Surface diffusion barriers (e.g., 1.14 eV on Os (1010) vs. 0.99 eV on W (110)) explain slower densification vs. tungsten .
  • Strategy : Pre-sintering with nanoscale Os powder (<50 nm) reduces pore formation .

Q. How do synchrotron-based techniques optimize this compound nano-capsule (OsO₂/OsO₄) delivery in cancer cell DNA/RNA studies?

  • Methodological Answer :

  • Nano-encapsulation : OsO₂ nanoparticles (1.5% molar ratio) are synthesized via sol-gel, with size controlled by surfactant templating .
  • Radiation Synergy : Synchrotron X-rays (10–20 keV) enhance OsO₄ permeability in vitro, monitored via fluorescence lifetime imaging (FLIM) .
  • Toxicity Profiling : ICP-MS quantifies intracellular Os uptake (LOD: 0.01 ppb) .

Q. How are discrepancies in this compound isotopic data reconciled across analytical platforms (e.g., ICP-SFMS vs. MC-ICP-SFMS)?

  • Methodological Answer :

  • Cross-Calibration : Use NIST SRM 989 this compound standard to normalize 187^{187}Os/188^{188}Os ratios .
  • Uncertainty Reduction : MC-ICP-SFMS achieves precision ±0.05% (2σ) vs. ±0.2% for ICP-SFMS, requiring triplicate analyses .
  • Data Validation : Compare results with geological reference materials (e.g., UB-N serpentinite) .

Data Contradiction Analysis

Q. Why do studies report conflicting this compound diffusion coefficients in alloy systems?

  • Resolution Strategy :

  • Experimental Variables : Temperature gradients (e.g., 1000°C vs. 1300°C) and impurity content (e.g., Fe/Ni dopants) alter diffusion rates.
  • Modeling Adjustments : Apply Arrhenius corrections for grain boundary vs. lattice diffusion using Darken’s equation .

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